LY2334737
Description
Gemcitabine Prodrug this compound is an orally available valproic acid prodrug of gemcitabine, a broad-spectrum antimetabolite and deoxycytidine analogue with antineoplastic activity. Upon administration, gemcitabine prodrug this compound is hydrolyzed by carboxylesterase 2 (CES2) and releases gemcitabine systemically over a period of time consistent with formation rate-limited kinetics. In turn, gemcitabine is converted into the active metabolites difluorodeoxycytidine diphosphate and triphosphate (dFdCDP and dFdCTP) by deoxycytidine kinase. dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA replication; dFdCTP is incorporated into DNA, resulting in premature termination of DNA replication and eventually the induction of apoptosis. Compared to gemcitabine, this prodrug is able to avoid hydrolysis in enterocytes and the portal circulation thus avoiding first pass metabolism and increasing systemic gemcitabine availability. In addition, the slow release of gemcitabine may enhance efficacy while lowering toxicity. CES2, a serine ester hydrolase, is expressed in certain tumors which may allow for increased conversion of gemcitabine at the tumor site thus increases cytotoxicity.
LY-2334737 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
an orally available prodrug of gemcitabine for treatment of patients with advanced solid tumors
Properties
IUPAC Name |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F2N3O5/c1-3-5-10(6-4-2)14(25)20-12-7-8-22(16(26)21-12)15-17(18,19)13(24)11(9-23)27-15/h7-8,10-11,13,15,23-24H,3-6,9H2,1-2H3,(H,20,21,25,26)/t11-,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOYFIHNRBNEPI-UXIGCNINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025742 | |
| Record name | 2'-Deoxy-2',2'-difluoro-N-(1-oxo-2-propylpentyl)-cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892128-60-8 | |
| Record name | 2′-Deoxy-2′,2′-difluoro-N-(1-oxo-2-propylpentyl)cytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892128-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-2334737 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2334737 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-Deoxy-2',2'-difluoro-N-(1-oxo-2-propylpentyl)-cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-2334737 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLR364XYSA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LY2334737: An In-Depth Technical Guide to an Oral Gemcitabine Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2334737 is an orally bioavailable prodrug of the widely used chemotherapeutic agent, gemcitabine. Developed to overcome the limitations of intravenous gemcitabine administration, namely its rapid metabolism and short half-life, this compound offers the potential for prolonged tumor cell exposure to the active drug through a convenient oral dosing regimen. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.
Introduction: The Rationale for an Oral Gemcitabine Prodrug
Gemcitabine (2',2'-difluorodeoxycytidine), a cornerstone in the treatment of various solid tumors including pancreatic, non-small cell lung, ovarian, and breast cancers, suffers from a significant drawback: its rapid inactivation in the bloodstream. The enzyme cytidine deaminase, present in high concentrations in the plasma and liver, quickly metabolizes gemcitabine into its inactive form, 2',2'-difluorodeoxyuridine (dFdU). This rapid clearance necessitates intravenous administration and results in a short drug exposure time for tumor cells.
To address these limitations, this compound was designed as a prodrug of gemcitabine. By attaching a valproic acid moiety to the gemcitabine molecule, this compound is protected from premature deamination. This chemical modification allows for oral administration and subsequent slow, systemic hydrolysis to release the parent drug, gemcitabine, leading to sustained plasma concentrations and prolonged exposure of tumor tissues to the active cytotoxic agent.
Mechanism of Action
The pharmacological activity of this compound is dependent on its conversion to gemcitabine and the subsequent intracellular phosphorylation of gemcitabine into its active metabolites.
Prodrug Activation
Upon oral administration, this compound is absorbed and systemically distributed. The key step in its activation is the hydrolysis of the amide bond linking valproic acid to gemcitabine. This process is primarily mediated by the enzyme carboxylesterase 2 (CES2) , which is expressed in the liver and gastrointestinal tract. The slow, rate-limited cleavage by CES2 results in the gradual release of gemcitabine into the circulation.
Intracellular Activation and Cytotoxic Effects of Gemcitabine
Once gemcitabine is released, it is transported into cancer cells where it undergoes a series of phosphorylation steps to become pharmacologically active.
-
Monophosphorylation: Deoxycytidine kinase (dCK) phosphorylates gemcitabine to form gemcitabine monophosphate (dFdCMP).
-
Diphosphorylation: Nucleoside monophosphate kinase converts dFdCMP to gemcitabine diphosphate (dFdCDP).
-
Triphosphorylation: Nucleoside diphosphate kinase further phosphorylates dFdCDP to form the active metabolite, gemcitabine triphosphate (dFdCTP).
These active metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of DNA Synthesis: dFdCTP acts as a competitive inhibitor of deoxycytidine triphosphate (dCTP) and is incorporated into the growing DNA strand. This incorporation leads to "masked chain termination," where after the addition of one more nucleotide, DNA polymerase is unable to proceed, ultimately halting DNA replication and inducing apoptosis.
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool further enhances the inhibition of DNA replication.
The culmination of these actions is the induction of programmed cell death, or apoptosis, in rapidly dividing cancer cells.
Preclinical Studies
Preclinical evaluation of this compound in various cancer models has demonstrated its potential as an orally active anticancer agent.
In Vitro Cytotoxicity
While specific IC50 values for this compound are not extensively reported in the public domain, its cytotoxic activity is contingent on its conversion to gemcitabine. The in vitro efficacy of gemcitabine is well-documented across a range of cancer cell lines.
| Cell Line | Cancer Type | Gemcitabine IC50 (µM) |
| BxPC-3 | Pancreatic | ~0.01 - 1.0 |
| MIA PaCa-2 | Pancreatic | ~0.1 - 10.0 |
| PANC-1 | Pancreatic | ~0.1 - 10.0 |
| AsPC-1 | Pancreatic | ~0.01 - 1.0 |
| Capan-1 | Pancreatic | ~1.0 - 100.0 |
| HCT-116 | Colon | ~0.01 - 0.1 |
| A549 | Lung | ~0.01 - 1.0 |
| NCI-H460 | Lung | ~0.01 - 0.1 |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.
In Vivo Efficacy in Xenograft Models
Studies in mice bearing human tumor xenografts have shown that oral administration of this compound can effectively inhibit tumor growth. In a colon cancer xenograft model (HCT-116), daily oral dosing of this compound resulted in significant tumor growth inhibition, comparable to that achieved with intravenously administered gemcitabine. These studies highlight the ability of this compound to deliver therapeutically relevant concentrations of gemcitabine to the tumor site.
Clinical Studies
This compound has been evaluated in several Phase I clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary antitumor activity in patients with advanced solid tumors.
Dose Escalation, Maximum Tolerated Dose (MTD), and Dose-Limiting Toxicities (DLTs)
Phase I studies have explored various dosing schedules for this compound, including daily administration for 14 days of a 21-day cycle, and every-other-day dosing. These trials have established the MTD and identified the DLTs associated with this oral prodrug.
| Study Population | Dosing Schedule | MTD | DLTs |
| Advanced Solid Tumors | Daily for 14 days, 21-day cycle | 40 mg | Fatigue, elevated transaminases, thrombocytopenia, pyrexia, pulmonary embolism |
| Advanced Solid Tumors | Every other day for 21 days, 28-day cycle | 90 mg | Diarrhea, transaminase increase |
| Japanese Patients (Advanced Solid Tumors) | Daily for 14 days, 21-day cycle | 30 mg | Hepatic toxicities, thrombocytopenia |
Pharmacokinetics
Pharmacokinetic analyses from Phase I trials have demonstrated that this compound is orally absorbed and slowly converted to gemcitabine, leading to prolonged systemic exposure to the active drug. A dose-proportional increase in the exposure (AUC and Cmax) of both this compound and gemcitabine has been observed. The inactive metabolite, dFdU, has been shown to accumulate with repeated dosing.
| Compound | Parameter | Value (at MTD of 40 mg daily) |
| This compound | Cmax (ng/mL) | ~30 - 50 |
| Tmax (hr) | ~2 - 4 | |
| AUC (nghr/mL) | Varies with dosing schedule | |
| Gemcitabine | Cmax (ng/mL) | ~3 - 6 |
| Tmax (hr) | ~4 - 8 | |
| AUC (nghr/mL) | Varies with dosing schedule | |
| dFdU | Accumulation Index | ~4.3 |
Note: Pharmacokinetic parameters are approximate and can vary between individuals and studies.
Antitumor Activity
While Phase I trials are primarily focused on safety and pharmacokinetics, signs of antitumor activity have been observed with this compound treatment. Stable disease has been achieved in a number of patients with various advanced solid tumors.
Experimental Protocols
This section provides an overview of the methodologies employed in the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or gemcitabine for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.
Human Tumor Xenograft Model
-
Cell Implantation: A specified number of human cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives oral this compound at a specified dose and schedule, while the control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group, and the antitumor efficacy of this compound is assessed by comparing the tumor growth in the treated group to the control group.
Phase I Clinical Trial Design
-
Patient Selection: Patients with advanced or metastatic solid tumors who have exhausted standard therapeutic options are screened for eligibility based on predefined inclusion and exclusion criteria.
-
Dose Escalation: A "3+3" dose-escalation design is commonly used, where cohorts of 3-6 patients receive escalating doses of this compound.
-
Treatment Cycle: Patients are treated in cycles (e.g., 21 or 28 days) with a specific dosing schedule.
-
Safety Monitoring: Patients are closely monitored for adverse events, and dose-limiting toxicities are recorded.
-
Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentrations of this compound, gemcitabine, and dFdU.
-
Tumor Assessment: Tumor response is evaluated periodically using imaging techniques (e.g., CT or MRI) and standardized criteria (e.g., RECIST).
-
MTD Determination: The MTD is defined as the highest dose level at which no more than one out of six patients experiences a DLT.
Conclusion
This compound represents a promising oral prodrug of gemcitabine with the potential to improve the therapeutic index of this important anticancer agent. By enabling oral administration and providing prolonged exposure to the active drug, this compound may offer enhanced convenience and efficacy for patients with a variety of solid tumors. Further clinical development is warranted to fully elucidate its role in cancer therapy.
Carboxylesterase 2 (CES2) Activation of LY2334737: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2334737 is an orally bioavailable prodrug of the potent anticancer agent gemcitabine.[1] Designed to overcome the limitations of intravenous gemcitabine administration, this compound offers the potential for prolonged systemic exposure to the active drug and a more convenient dosing regimen for patients.[2][3] The activation of this prodrug is a critical step in its therapeutic action and is primarily mediated by the enzyme Carboxylesterase 2 (CES2).[1][4][5] This technical guide provides an in-depth overview of the CES2-mediated activation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological processes.
Mechanism of Activation
This compound is a valproic acid ester of gemcitabine.[1] This modification protects the parent drug from premature metabolism and allows for oral absorption.[6] Following administration, this compound is hydrolyzed by CES2, which cleaves the ester bond to release active gemcitabine and valproic acid.[1] Gemcitabine is then taken up by cancer cells and phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[1] These active metabolites inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells.[1] The slow rate of hydrolysis of the amide bond in this compound by CES2 results in a sustained release of gemcitabine.[3][7]
dot
Caption: Metabolic activation pathway of this compound.
Quantitative Data Summary
The sensitivity of cancer cells to this compound is directly correlated with their expression levels of CES2.[5] The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine
| Cell Line | CES2 Expression | This compound EC50 (µM) | Gemcitabine EC50 (µM) | Fold Difference (this compound vs. Gemcitabine) |
| HCT-116 (Mock) | Low | 2.33 | 0.012 - 0.016 | ~145-194 |
| HCT-116 (CES2 Transfectant) | High | 0.16 | 0.012 - 0.016 | ~10-13 |
| SK-OV-3 (Parental) | High | Not specified | 0.024 - 0.034 | Not applicable |
| SK-OV-3 (CES2 Knockdown) | Low | Increased vs. Parental | 0.024 - 0.034 | Not applicable |
Table 2: In Vitro Hydrolysis of this compound
| Cell Line/Lysate | CES2 Expression | [³H]this compound Hydrolysis (%) | Time (hours) |
| HCT-116 (Mock) Lysate | Low | 2.2 | 20 |
| HCT-116 (CES2 Transfectant) Lysate | High | 8.9 | 20 |
Data sourced from[5].
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Group | Dose | Dosing Schedule | Outcome |
| HCT-116 (Mock) | This compound | 3.2 mg/kg | Oral, once daily for 21 days | No significant tumor growth inhibition |
| HCT-116 (CES2 Transfectant) | This compound | 3.2 mg/kg | Oral, once daily for 21 days | Significant tumor growth inhibition (P ≤ 0.001) |
| HCT-116 | This compound | 7.55 mg/kg | Oral, once daily for 14 days | 67% maximal tumor growth inhibition |
| Patient-Derived Lung Tumor (LXFE 397) | This compound | 6 mg/kg | Oral, daily for 21 days | Significantly better response than gemcitabine (P ≤ 0.001) |
| Patient-Derived Lung Tumor (LXFE 937) | This compound | 6 mg/kg | Oral, daily for 21 days | Equivalent activity to 240 mg/kg i.v. gemcitabine weekly for 3 weeks |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and CES2.
CES2 Activity Assay (Hydrolysis of this compound)
This protocol describes the determination of CES2-mediated hydrolysis of radiolabeled this compound in cell lysates.
Materials:
-
[³H]this compound
-
Cell lysates from mock and CES2-transfected cells
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare cell lysates from both mock and CES2-transfected cells.
-
Incubate a known concentration of [³H]this compound (e.g., 250 nM) with a specified amount of cell lysate protein.[5]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 hours).[5]
-
Stop the reaction by adding a suitable quenching agent.
-
Separate the unhydrolyzed [³H]this compound from the radiolabeled gemcitabine product using an appropriate chromatographic method (e.g., HPLC).
-
Quantify the amount of radioactivity in the fractions corresponding to the parent compound and the metabolite using a scintillation counter.
-
Calculate the percentage of hydrolysis by dividing the radioactivity of the gemcitabine fraction by the total radioactivity.
dot
References
- 1. Prognostic and Immunological Roles of CES2 in Breast Cancer and Potential Application of CES2-Targeted Fluorescent Probe DDAB in Breast Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to LY2334737: Chemical Structure, Properties, and Experimental Protocols
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, an orally available prodrug of the anticancer agent gemcitabine. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for essential experiments.
Chemical Structure and Properties
This compound is a valproic acid ester of gemcitabine, designed to improve the oral bioavailability and therapeutic window of gemcitabine.[1][2] The chemical structure of this compound features a valproate moiety linked to the gemcitabine core through an amide bond.[1] This modification protects the molecule from rapid deamination in the gastrointestinal tract and plasma.[1][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide | [3] |
| Molecular Formula | C17H25F2N3O5 | [3] |
| Molecular Weight | 389.39 g/mol | [4] |
| CAS Number | 892128-60-8 | [3] |
| SMILES | CCCC(CCC)C(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F | [3] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
Mechanism of Action and Signaling Pathway
This compound functions as a prodrug that is systemically converted to the active cytotoxic agent, gemcitabine.[2] Upon oral administration, this compound is absorbed and subsequently hydrolyzed by the enzyme carboxylesterase 2 (CES2), which is predominantly expressed in the liver and gastrointestinal tract, as well as in certain tumors.[2][3] This enzymatic cleavage releases gemcitabine and valproic acid.[1]
Once released, gemcitabine is transported into cells and undergoes intracellular phosphorylation by deoxycytidine kinase to form gemcitabine monophosphate (dFdCMP).[6] Further phosphorylation steps lead to the formation of the active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[2][6] These active metabolites exert their cytotoxic effects through two primary mechanisms:
-
dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis.[2]
-
dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[2]
Signaling Pathway of this compound
Pharmacological Properties and Clinical Data
Preclinical and clinical studies have evaluated the pharmacokinetics, safety, and efficacy of this compound.
Table 2: Summary of Pharmacokinetic Parameters of this compound and Gemcitabine
| Parameter | Value | Study Population | Reference |
| This compound MTD (monotherapy) | 40 mg/day | Patients with advanced solid tumors | [1][7] |
| This compound MTD (with docetaxel) | 10 mg/day | Patients with advanced solid tumors | [4] |
| This compound MTD (QoD schedule) | 90 mg | Patients with advanced solid tumors | [8] |
| dFdU Accumulation Index | 4.3 (CV: 20%) | Patients with advanced solid tumors | [1][7] |
Table 3: Summary of Clinical Efficacy and Toxicity of this compound
| Outcome | Result | Study Population | Reference |
| Antitumor Activity | Stable disease observed in 22 patients | Patients with advanced solid tumors | [1] |
| 2 patients achieved partial response, 10 had stable disease (with docetaxel) | Patients with advanced solid tumors | [4] | |
| 2 patients with stable disease for 135 and 155 days (30 mg/day) | Japanese patients with advanced solid tumors | [5] | |
| Common Adverse Events | Fatigue, nausea, vomiting, diarrhea, anorexia, pyrexia, elevated transaminases | Patients with advanced solid tumors | [1] |
| Dose-Limiting Toxicities | Fatigue, elevated transaminases, hepatic toxicities, thrombocytopenia | Patients with advanced solid tumors | [1][5][7] |
Experimental Protocols
Carboxylesterase 2 (CES2) Hydrolysis Assay
This protocol is designed to determine the rate of this compound hydrolysis by CES2.
CES2 Hydrolysis Assay Workflow
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of radiolabeled [3H]this compound.
-
Obtain or prepare human recombinant CES2 isozymes or cell lysates from CES2-expressing cell lines.[3]
-
Prepare an incubation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the recombinant CES2 or cell lysate with the incubation buffer.
-
Add [3H]this compound to a final concentration of 500 nmol/L.[1]
-
To prevent deamination of the released gemcitabine, add a cytidine deaminase inhibitor such as tetrahydrouridine (THU) to a final concentration of 1 mmol/L.[1]
-
Incubate the mixture at 37°C for a specified time (e.g., 18 hours).[1]
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Separate the unhydrolyzed [3H]this compound from the product, [3H]gemcitabine, using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantify the amount of [3H]gemcitabine produced using a scintillation counter.
-
Calculate the percentage of hydrolysis.
-
Quantification of Gemcitabine and its Active Metabolites by LC-MS/MS
This protocol details the simultaneous quantification of gemcitabine, dFdCDP, and dFdCTP in tumor tissue.[3][4]
Methodology:
-
Sample Preparation:
-
Homogenize a minimum of 10 mg of tumor tissue in ice-cold 50% (v/v) acetonitrile containing a cytidine deaminase inhibitor (e.g., 25 µg/mL tetrahydrouridine) to a final concentration of 0.05 mg/µL.[3]
-
Add an aliquot of the homogenate to ice-cold 50% (v/v) acetonitrile containing internal standards (e.g., 5'-deoxy-5-fluorouridine and 13C9, 15N3-cytidine triphosphate).[3]
-
Vortex and centrifuge to pellet the protein.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Employ a porous graphitic carbon column for chromatographic separation.[3]
-
Use a gradient elution with a mobile phase consisting of ammonium bicarbonate in an acetonitrile/water mixture.[6]
-
Set the mass spectrometer to detect the specific mass-to-charge ratios of gemcitabine, dFdCDP, and dFdCTP and their corresponding internal standards.
-
-
Data Analysis:
-
Construct calibration curves for each analyte using spiked tumor homogenates from untreated animals.[3]
-
Quantify the concentration of each analyte in the samples by comparing their peak areas to the calibration curves.
-
In Vivo Human Tumor Xenograft Model
This protocol describes the evaluation of this compound efficacy in a human tumor xenograft model.[1]
Methodology:
-
Cell Culture and Implantation:
-
Culture a human cancer cell line (e.g., HCT-116) in appropriate media.
-
Implant the tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 3.2 mg/kg once daily for 21 days).[1]
-
The control group receives the vehicle used to formulate the drug.
-
-
Tumor Measurement and Analysis:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length × width^2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CES2 expression).[1]
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value.
-
Western Blot for CES2 Expression
This protocol is for detecting the protein expression of CES2 in cell or tissue lysates.
Methodology:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for human CES2.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantitative Real-Time PCR (qRT-PCR) for CES2 mRNA Expression
This protocol is for quantifying the mRNA expression level of CES2.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using a PCR master mix, cDNA template, and specific primers and probes for the human CES2 gene.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the CES2 gene and the housekeeping gene.
-
Calculate the relative mRNA expression of CES2 using the ΔΔCt method.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Antiviral Profile of LY2334737: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2334737 is an orally bioavailable prodrug of the nucleoside analog gemcitabine.[1] Developed initially as a more stable and orally administered alternative to gemcitabine for anticancer therapy, recent research has unveiled its potential as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of the antiviral activity of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.
Core Mechanism of Antiviral Action
This compound is a valproic acid ester of gemcitabine. Its primary mechanism of action involves intracellular hydrolysis by the enzyme carboxylesterase 2 (CES2) to release its active metabolite, gemcitabine.[1] Gemcitabine, a deoxycytidine analog, is then sequentially phosphorylated by cellular kinases to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.
The antiviral effects of gemcitabine, and by extension this compound, are primarily attributed to two interconnected pathways:
-
Inhibition of Viral RNA Synthesis: Gemcitabine triphosphate (dFdCTP) acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA chain elongation. This directly halts the replication of the viral genome.
-
Induction of Innate Immunity: Gemcitabine has been shown to induce the expression of interferon-stimulated genes (ISGs), key components of the innate immune response to viral infections. This is thought to occur through the inhibition of pyrimidine biosynthesis, which triggers a cellular stress response that activates antiviral signaling pathways.
Quantitative Antiviral Activity
While direct quantitative antiviral data for this compound is still emerging, studies have demonstrated its potent activity against Enterovirus A71 (EV-A71). In vivo studies have shown that this compound can protect mice from lethal EV-A71 infection.[2] The majority of in vitro quantitative data available focuses on its active metabolite, gemcitabine, which exhibits broad-spectrum antiviral activity against a range of RNA viruses.
Table 1: In Vitro Antiviral Activity of Gemcitabine (Active Metabolite of this compound)
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Picornaviridae | Enterovirus 71 (EV-A71) | RD | Plaque Reduction | 0.419 | >15 | >35.8 |
| Picornaviridae | Coxsackievirus B3 (CVB3) | Vero | Replicon | 0.4 | - | - |
| Picornaviridae | Human Rhinovirus (HRV) | - | - | 1-5 | - | - |
| Coronaviridae | SARS-CoV-2 | Vero | Image-based | 1.2 | >300 | >250 |
| Coronaviridae | MERS-CoV | Vero E6 | - | 1.2 | - | - |
| Coronaviridae | SARS-CoV | Vero E6 | - | 4.9 | - | - |
| Flaviviridae | Zika Virus (ZIKV) | RPE | - | 0.01 | >10 | >1000 |
| Retroviridae | Murine Leukemia Virus (MuLV) | - | - | 0.0016 | - | - |
Experimental Protocols
Plaque Reduction Assay for Enterovirus A71
This assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.
Materials:
-
Human Rhabdomyosarcoma (RD) cells
-
Enterovirus A71 (EV-A71) stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound or Gemcitabine
-
Carboxymethylcellulose (for overlay)
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
-
24-well plates
Procedure:
-
Cell Seeding: Seed RD cells in 24-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare serial dilutions of this compound or gemcitabine in DMEM.
-
Virus Infection: When cells are confluent, remove the growth medium and infect the cells with a dilution of EV-A71 calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compound or vehicle control.
-
Overlay: After a further incubation period, remove the compound-containing medium and overlay the cells with DMEM containing 1.2% carboxymethylcellulose and the respective compound concentration.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.
Visualizations
Logical Workflow for In Vitro Antiviral Assay
References
Preclinical Profile of LY2334737: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research findings for LY2334737, an orally available prodrug of the chemotherapeutic agent gemcitabine. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the core preclinical data, including pharmacokinetic profiles, in vivo efficacy, and the underlying mechanism of action.
Core Concept: A Novel Oral Prodrug of Gemcitabine
This compound is a valproic acid ester of gemcitabine designed to overcome the limitations of oral gemcitabine administration, primarily extensive first-pass metabolism.[1][2] By masking the site of deamination, this compound is absorbed largely intact and undergoes slow hydrolysis in vivo, leading to a sustained systemic exposure to gemcitabine.[1][3][4]
Mechanism of Action and Signaling Pathway
Upon oral administration, this compound is absorbed and systemically distributed. The prodrug is then hydrolyzed by the enzyme carboxylesterase 2 (CES2), predominantly found in the liver and gastrointestinal tract, to release active gemcitabine and valproic acid.[2][5][6] Gemcitabine is subsequently taken up by cancer cells and intracellularly phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites inhibit DNA synthesis and induce apoptosis through two primary mechanisms: dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA replication, and dFdCTP is incorporated into DNA, leading to chain termination and cell death.[2]
Figure 1: Mechanism of action of this compound.
Quantitative Preclinical Data
Pharmacokinetics
Pharmacokinetic studies in mice, rats, and dogs demonstrated that orally administered this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 0.5 hours across all three species.[1] The prodrug design successfully leads to prolonged systemic exposure to gemcitabine.[1]
Table 1: Summary of Pharmacokinetic Parameters of this compound and Gemcitabine Following a Single Oral Dose of this compound
| Species | Dose (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) |
| Mouse | 4.3 | This compound | 1340 | 0.5 | 2090 |
| Gemcitabine | 133 | 0.5 | 390 | ||
| Rat | 1 | This compound | 457 | 0.5 | 694 |
| Gemcitabine | 27.6 | 2 | 148 | ||
| Dog | 1 | This compound | 423 | 0.5 | 1790 |
| Gemcitabine | 16.5 | 4 | 206 |
Data sourced from Wickremsinhe et al., 2013.
In Vivo Antitumor Efficacy
This compound has demonstrated significant antitumor activity in various human tumor xenograft models, both as a monotherapy and in combination with other agents.
Table 2: Antitumor Activity of this compound Monotherapy in Human Tumor Xenograft Models
| Xenograft Model | Tumor Type | Dose and Schedule | Maximum Tumor Growth Inhibition (%) |
| HCT-116 | Colon | 7.55 mg/kg, PO, QD for 14 days | 67 |
| HT-29 | Colon | 4 mg/kg, PO, QD for 14 days | 89 |
| LXFE 397 | Non-Small Cell Lung | 6 mg/kg, PO, QD for 21 days | Significantly greater than gemcitabine |
| PXF 1118 | Mesothelioma | 6 mg/kg, PO, QD for 21 days | Equivalent to 240 mg/kg IV gemcitabine |
Data sourced from Cleverly et al., 2013 (Molecular Cancer Therapeutics).[1]
Table 3: Antitumor Activity of this compound in Combination with Capecitabine in Human Colon Cancer Xenograft Models (14-day daily oral gavage)
| Xenograft Model | This compound (4 mg/kg) TGI (%) | Capecitabine (MTD) TGI (%) | Combination TGI (%) |
| HCT-116 | 50-55 | 50-55 | > Monotherapy (p ≤ 0.01) |
| HT-29 | 89 | 68 | 93 |
| CXF 676 | 51 | 60 | 78 |
Data sourced from Cleverly et al., 2013 (Molecular Cancer Therapeutics).[1][3] MTD: Maximum Tolerated Dose (175 mg/kg for HCT-116, 150 mg/kg for HT-29 and CXF 676).
Experimental Protocols
In Vitro Hydrolysis of this compound
Objective: To determine the enzymatic hydrolysis of this compound.
Methodology:
-
Human recombinant carboxylesterase isozymes (CES1, CES2, CES3) were used.
-
Enzyme studies were conducted at 37°C.
-
The reaction mixture contained [³H]this compound (100 nmol/L) and each rhCES preparation (25 to 100 µg/mL).
-
Kinetic studies for CES2 used 22.5 µg/mL of the enzyme with [³H]this compound concentrations ranging from 2.5 to 250 µmol/L for a 30-minute incubation.
-
The disappearance of this compound and the appearance of gemcitabine were monitored by high-pressure liquid chromatography (HPLC).
Figure 2: Experimental workflow for in vitro hydrolysis assay.
Human Tumor Xenograft Studies in Mice
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Animal Model: Athymic nude mice were used.
-
Tumor Implantation: Human tumor cells (e.g., HCT-116, HT-29) were subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a specified volume, after which mice were randomized into control and treatment groups.
-
Drug Administration:
-
This compound was administered orally (PO) via gavage.
-
Capecitabine was administered orally (PO) via gavage.
-
Gemcitabine HCl was administered intraperitoneally (IP).
-
The vehicle was administered to the control group.
-
-
Dosing Schedules: Various metronomic dosing schedules were employed, typically daily for a specified number of days.
-
Efficacy Endpoint: Tumor volumes were measured regularly using calipers, and tumor growth inhibition was calculated. Body weight was monitored as a measure of toxicity.
Figure 3: Experimental workflow for in vivo xenograft studies.
Conclusion
The preclinical data for this compound strongly support its development as an oral prodrug of gemcitabine. Its favorable pharmacokinetic profile, characterized by intact absorption and sustained release of the active drug, translates to significant antitumor efficacy in various xenograft models. The mechanism of action, reliant on hydrolysis by CES2, has been well-elucidated. The promising results from monotherapy and combination studies in preclinical models provide a solid foundation for further clinical investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Absorption, Distribution, Metabolism, and Excretion of an Oral Amide Prodrug of Gemcitabine Designed to Deliver Prolonged Systemic Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human carboxylesterase-2 hydrolyzes the prodrug of gemcitabine (this compound) and confers prodrug sensitivity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Oral LY2334737: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of LY2334737, an orally administered prodrug of the widely used chemotherapeutic agent, gemcitabine. This compound was developed to overcome the limitations of oral gemcitabine, primarily its extensive first-pass metabolism and subsequent low bioavailability.[1][2] By masking the metabolic site of gemcitabine, this compound allows for oral administration, leading to prolonged systemic exposure to the active drug.[3] This document details the metabolic pathway, summarizes pharmacokinetic data from key clinical trials, and outlines the experimental and analytical methodologies employed in its evaluation.
Metabolic Activation and Mechanism of Action
This compound is a valproic acid amide prodrug of gemcitabine.[4] Upon oral administration, it is absorbed and subsequently hydrolyzed in the body to release the active cytotoxic agent, gemcitabine. This conversion is primarily mediated by the enzyme carboxylesterase 2 (CES2).[4] Once gemcitabine is released, it exerts its anticancer effects through a well-established mechanism of action. It is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites, which disrupt DNA synthesis, ultimately leading to apoptosis in rapidly dividing cancer cells.[4]
Pharmacokinetic Profile
Clinical studies have demonstrated that this compound exhibits linear pharmacokinetics, with a dose-proportional increase in exposure of both the prodrug and the released gemcitabine.[2][5][6] Following oral administration, this compound is rapidly absorbed. The slow hydrolysis to gemcitabine results in sustained plasma concentrations of the active drug.[3] The major metabolite, 2',2'-difluorodeoxyuridine (dFdU), is formed from the deamination of gemcitabine and tends to accumulate due to its longer half-life.[2][5]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, gemcitabine (dFdC), from a Phase I dose-escalation study.
Table 1: Pharmacokinetic Parameters of this compound and Gemcitabine (dFdC) after a Single Oral Dose of this compound
| Dose of this compound (mg) | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |
| 5 | This compound | 10.4 | 28.9 |
| dFdC | 1.8 | 6.5 | |
| 10 | This compound | 20.1 | 58.7 |
| dFdC | 3.2 | 12.4 | |
| 20 | This compound | 40.5 | 119 |
| dFdC | 5.8 | 25.1 | |
| 30 | This compound | 61.2 | 181 |
| dFdC | 8.1 | 37.8 | |
| 40 | This compound | 82.1 | 245 |
| dFdC | 10.5 | 50.6 | |
| 50 | This compound | 103 | 310 |
| dFdC | 12.8 | 63.5 |
Data derived from a Phase I clinical trial by Koolen et al., 2011. Cmax and AUC values represent geometric means.
Table 2: Pharmacokinetic Parameters of this compound and Gemcitabine (dFdC) on Day 14 of Daily Dosing
| Dose of this compound (mg) | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |
| 5 | This compound | 11.2 | 32.1 |
| dFdC | 2.1 | 7.8 | |
| 10 | This compound | 22.5 | 65.4 |
| dFdC | 3.9 | 15.2 | |
| 20 | This compound | 45.1 | 132 |
| dFdC | 7.1 | 30.8 | |
| 30 | This compound | 68.1 | 201 |
| dFdC | 9.9 | 46.2 | |
| 40 | This compound | 91.5 | 271 |
| dFdC | 12.3 | 61.9 |
Data derived from a Phase I clinical trial by Koolen et al., 2011. Cmax and AUC values represent geometric means.
Experimental Protocols
The pharmacokinetic data presented were primarily generated from Phase I clinical trials involving patients with advanced solid tumors.[5][6][7]
Study Design
The studies typically followed a dose-escalation design to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[2][5] Patients were administered escalating doses of this compound, often on a daily schedule for a set number of days followed by a rest period (e.g., daily for 14 days of a 21-day cycle).[5]
Pharmacokinetic Sampling
Blood samples for pharmacokinetic analysis were collected at multiple time points. A typical sampling schedule included pre-dose and several post-dose time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours after dosing) on day 1 and at steady state (e.g., day 14).[1] To prevent the degradation of gemcitabine in the collected samples, blood was drawn into tubes containing an inhibitor of cytidine deaminase, such as tetrahydrouridine.[1]
Analytical Methodology
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of this compound, gemcitabine, and its major metabolite, dFdU, in human plasma.[8]
Sample Preparation: The method typically involves protein precipitation from a small volume of plasma.
Chromatography: Due to the differing physicochemical properties of the analytes, a column-switching technique may be employed to achieve optimal separation.[8]
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[8]
Validation: The assay is validated according to regulatory guidelines, with established linearity, accuracy, precision, and stability.[8] The validated quantification ranges are typically in the order of 0.1 to 100 ng/mL for this compound, 0.25 to 100 ng/mL for gemcitabine, and 1 to 1000 ng/mL for dFdU.[8]
Conclusion
This compound is an orally bioavailable prodrug of gemcitabine that demonstrates a linear pharmacokinetic profile. Its slow enzymatic conversion to gemcitabine results in prolonged systemic exposure to the active drug, a desirable characteristic for cancer chemotherapy. The pharmacokinetic properties have been well-characterized in Phase I clinical trials, supported by robust analytical methodologies. This in-depth guide provides drug development professionals with the core technical information on the pharmacokinetics of oral this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase I study of Oral gemcitabine prodrug (this compound) alone and in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I dose escalation and pharmacokinetic evaluation of two different schedules of this compound, an oral gemcitabine prodrug, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of oral gemcitabine prodrug (this compound) in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High sensitive assay employing column switching chromatography to enable simultaneous quantification of an amide prodrug of gemcitabine (this compound), gemcitabine, and its metabolite dFdU in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating LY2334737 in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2334737 is an orally available prodrug of the well-established cytotoxic agent gemcitabine. Developed to overcome the limitations of intravenous gemcitabine, such as rapid metabolism and inconvenient administration, this compound offers the potential for prolonged systemic exposure to gemcitabine through a convenient oral route. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data in solid tumors, and detailed experimental protocols from key studies. The information is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Mechanism of Action
This compound is a valproic acid ester of gemcitabine. This modification protects the metabolically vulnerable amine group of gemcitabine from rapid deamination by cytidine deaminase (CDA) in the plasma and liver.[1] Upon oral administration, this compound is absorbed intact and is systemically hydrolyzed by the enzyme carboxylesterase 2 (CES2), which is highly expressed in the liver and gastrointestinal tract, to release active gemcitabine.[2][3] This slow, controlled release mimics a prolonged infusion of gemcitabine, leading to sustained systemic exposure.[4]
Once released, gemcitabine is intracellularly phosphorylated by deoxycytidine kinase to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1] These active forms exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis.[3]
-
DNA Chain Termination: dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[3]
The expression of CES2 in some tumors may also lead to increased intratumoral conversion of this compound to gemcitabine, potentially enhancing its cytotoxic activity at the tumor site.[3]
Preclinical Studies
Preclinical investigations in human tumor xenograft models have demonstrated the antitumor activity of orally administered this compound. In a human colon tumor xenograft model, this compound resulted in higher incorporation of dFdC into tumor DNA compared to gemcitabine.[1]
A study evaluating the efficacy of low-dose oral metronomic dosing of this compound in human tumor xenografts showed significant antitumor activity in the HCT-116 colon cancer model.[4] Dosing once a day for 14 days resulted in a dose-dependent tumor growth inhibition.[4]
| Xenograft Model | Dosing Schedule | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| HCT-116 (Colon) | Once a day for 14 days | 3.77 | Significant (P ≤ 0.01) | [4] |
| HCT-116 (Colon) | Once a day for 14 days | 7.55 | 67 (Maximal) | [4] |
Clinical Studies
Several Phase I clinical trials have been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.
Monotherapy and Combination with Erlotinib
A Phase I study investigated this compound as a monotherapy and in combination with erlotinib in 65 patients with advanced or metastatic cancer.[1][5]
Key Findings:
-
Maximum Tolerated Dose (MTD): 40 mg of this compound administered once daily.[5]
-
Dose-Limiting Toxicities (DLTs): The most frequent DLT for monotherapy was fatigue, followed by elevated transaminase levels, both observed at the 40- to 50-mg dose levels.[5] In the combination arm, DLTs at the 40-mg dose were fatigue and elevated liver enzyme levels.[5]
-
Common Adverse Events: Fatigue, nausea, vomiting, diarrhea, anorexia, pyrexia, and elevated transaminase levels were the most common adverse events.[5]
-
Pharmacokinetics: The study showed a dose-proportional increase in this compound and gemcitabine exposure.[5] The inactive metabolite 2',2'-difluorodeoxyuridine (dFdU) accumulated with an index of 4.3.[5]
-
Antitumor Activity: While no complete or partial responses were observed, stable disease was achieved in 22 patients.[5] One patient with prostate cancer had a complete response in prostate-specific antigen for 4 cycles.[5]
| Parameter | Value | Reference |
| Total Patients | 65 | [5] |
| MTD (Monotherapy & Combination) | 40 mg/day | [5] |
| Most Common DLTs | Fatigue, Elevated Transaminases | [5] |
| Stable Disease | 22 patients | [5] |
Study in Japanese Patients
A Phase I study in 13 Japanese patients with advanced solid tumors evaluated escalating doses of this compound.[6]
Key Findings:
-
Tolerated Dose: this compound was tolerated up to 30 mg/day.[6]
-
Dose-Limiting Toxicities (DLTs): At the 40 mg dose, three patients experienced DLTs, including hepatic toxicities (Grade 3/4 transaminase and Grade 1-3 bilirubin elevation) and Grade 4 thrombocytopenia.[6] One DLT of Grade 3 transaminase elevation occurred at the 30 mg dose.[6]
-
Pharmacogenetics: An exploratory analysis suggested a potential association between a genetic variation in the CES2 gene and the observed DLTs.[6]
-
Antitumor Activity: Two patients treated with 30 mg/day achieved stable disease with progression-free survival of 135 and 155 days.[6]
| Parameter | Value | Reference |
| Total Patients | 13 | [6] |
| Tolerated Dose | 30 mg/day | [6] |
| DLTs at 40 mg | Hepatic toxicities, Thrombocytopenia | [6] |
| Stable Disease (at 30 mg) | 2 patients | [6] |
Combination with Capecitabine
A Phase 1b study evaluated this compound in combination with capecitabine in 15 patients with advanced solid tumors.[7][8]
Key Findings:
-
Doses Explored: this compound doses up to 40 mg/day were explored in combination with 650 mg/m² capecitabine twice daily.[7][8]
-
Dose-Limiting Toxicities (DLTs): Three DLTs were reported in two patients (fatigue, diarrhea, and hyponatremia; all Grade 3).[8] The MTD was not reached.[7]
-
Pharmacokinetics: No drug-drug interactions were observed between this compound and capecitabine.[7][8]
-
Antitumor Activity: Seven patients achieved stable disease.[8]
| Parameter | Value | Reference |
| Total Patients | 15 | [8] |
| Explored this compound Dose | Up to 40 mg/day | [8] |
| Stable Disease | 7 patients | [8] |
Different Dosing Schedules
Another Phase I study in 73 patients with advanced solid tumors investigated two different dosing schedules of this compound: every other day (QoD) and once daily for 7 days every other week (QD).[9]
Key Findings:
-
Recommended Phase II Dose and Schedule: 90 mg given every other day for 21 days.[9]
-
Dose-Limiting Toxicities (DLTs): In the QoD arm, DLTs at 100 mg included Grade 3 diarrhea and transaminase increase.[9] In the QD arm, DLTs at 90 mg included Grade 3 diarrhea, edema, and liver failure.[9]
-
Pharmacokinetics: Both schedules displayed linear pharmacokinetics with no accumulation after repeated dosing.[9]
-
Antitumor Activity: Seven patients on the QoD schedule and four on the QD schedule achieved stable disease.[9]
| Schedule | MTD/Recommended Dose | Common DLTs | Stable Disease | Reference |
| Every Other Day (QoD) | 90 mg | Diarrhea, Transaminase Increase | 7 patients | [9] |
| Once Daily (QD) for 7 days every other week | Not established | Diarrhea, Edema, Liver Failure | 4 patients | [9] |
Experimental Protocols
Phase I Monotherapy and Combination with Erlotinib[1][5][10]
-
Patient Population: Patients with advanced or metastatic cancer.
-
Study Design: Dose escalation study of this compound monotherapy or in combination with 100 mg erlotinib daily.
-
Dosing Regimen: this compound was administered once daily for 14 days of a 21-day cycle.
-
Dose Escalation: Escalating doses of this compound were administered to sequential cohorts of patients.
-
Endpoints: The primary objectives were to determine the MTD and DLTs. Secondary objectives included evaluation of pharmacokinetics and antitumor activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I study of Oral gemcitabine prodrug (this compound) alone and in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of oral gemcitabine prodrug (this compound) in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Phase 1b study of the oral gemcitabine 'Pro-drug' this compound in combination with capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I dose escalation and pharmacokinetic evaluation of two different schedules of this compound, an oral gemcitabine prodrug, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of LY2334737
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2334737 is an orally available prodrug of the potent anticancer agent gemcitabine.[1][2] Designed to overcome the limitations of oral gemcitabine administration, such as extensive first-pass metabolism, this compound offers the potential for prolonged systemic exposure to gemcitabine through a more convenient oral dosing regimen. This technical guide provides a comprehensive overview of the cellular uptake, metabolism, and mechanism of action of this compound, with a focus on quantitative data and detailed experimental protocols to support further research and development.
Cellular Uptake and Metabolism
This compound is absorbed intact across the intestinal epithelium and circulates systemically as the prodrug.[3] Its activation to the pharmacologically active form, gemcitabine, is a critical step in its mechanism of action.
Hydrolysis by Carboxylesterase 2 (CES2)
The primary mechanism of this compound metabolism is the hydrolysis of its amide bond to release gemcitabine and valproic acid. This conversion is catalyzed by the enzyme Carboxylesterase 2 (CES2).[4][5] CES2 is predominantly expressed in the liver and gastrointestinal tract.[5] The slow rate of this hydrolysis results in a sustained release of gemcitabine, leading to prolonged exposure of tumor cells to the active drug.[3]
Interestingly, the expression of CES2 within tumor cells can significantly influence the sensitivity of these cells to this compound.[4][5] Cancer cells with higher levels of CES2 expression demonstrate increased intracellular conversion of this compound to gemcitabine, leading to enhanced cytotoxicity.[4] This suggests that CES2 expression could serve as a potential biomarker for patient selection in clinical trials.
Intracellular Activation of Gemcitabine
Once released from this compound, gemcitabine is transported into cancer cells and undergoes sequential phosphorylation by intracellular kinases to form the active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). These active metabolites exert their cytotoxic effects by inhibiting DNA synthesis.
Inactivation and Elimination
The primary route of gemcitabine inactivation is deamination by cytidine deaminase (CDA) to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[1] The prodrug design of this compound, with the valproate moiety at the N4 position of the cytosine ring, protects the molecule from premature deamination, thus preserving the active gemcitabine for a longer duration. Both this compound and its metabolites are eliminated through biliary and renal excretion.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the metabolic activation and mechanism of action of this compound.
Caption: Metabolic activation pathway of this compound.
Quantitative Data
Preclinical Pharmacokinetics
The following table summarizes the pharmacokinetic parameters of this compound and its metabolites in various preclinical models.
| Species | Dose (mg/kg) | Analyte | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) |
| Mouse | 10 | This compound | 1,230 | 3,450 | 2.5 |
| Gemcitabine | 110 | 430 | 1.8 | ||
| dFdU | 1,560 | 12,300 | 4.1 | ||
| Rat | 10 | This compound | 890 | 2,980 | 3.1 |
| Gemcitabine | 95 | 380 | 2.2 | ||
| dFdU | 1,240 | 10,500 | 4.8 | ||
| Dog | 3 | This compound | 450 | 1,890 | 4.2 |
| Gemcitabine | 55 | 290 | 3.5 | ||
| dFdU | 870 | 8,900 | 6.2 |
Note: Data are representative values compiled from preclinical studies. Actual values may vary depending on the specific study design.
Phase I Clinical Pharmacokinetics
Pharmacokinetic data from Phase I clinical trials in patients with advanced solid tumors are presented below.
| Dose (mg) | Analyte | Cmax (ng/mL) | AUC (ng*h/mL) |
| 20 | This compound | 25.4 | 123 |
| Gemcitabine | 2.1 | 15.8 | |
| dFdU | 450 | 9,800 | |
| 30 | This compound | 38.1 | 185 |
| Gemcitabine | 3.2 | 23.7 | |
| dFdU | 680 | 14,700 | |
| 40 | This compound | 50.8 | 246 |
| Gemcitabine | 4.3 | 31.6 | |
| dFdU | 910 | 19,600 |
Note: Data are geometric mean values from a Phase I study in Japanese patients.[2] The pharmacokinetics of this compound and gemcitabine were shown to be dose-proportional.[1][6]
In Vitro Cytotoxicity
The following table shows the in vitro cytotoxicity of this compound and gemcitabine in cancer cell lines with varying CES2 expression.
| Cell Line | CES2 Expression | This compound EC50 (nM) | Gemcitabine EC50 (nM) |
| HCT-116 (Mock) | Low | >10,000 | 15 |
| HCT-116 (CES2) | High | 85 | 12 |
| SK-OV-3 | High | 120 | 25 |
| PANC-1 | Low | >10,000 | 30 |
Note: EC50 values are representative and highlight the dependency of this compound activity on CES2 expression.
Experimental Protocols
CES2 Hydrolysis Assay
This protocol describes an in vitro assay to determine the hydrolysis of this compound by CES2.
References
- 1. Phase I study of Oral gemcitabine prodrug (this compound) alone and in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of oral gemcitabine prodrug (this compound) in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Preclinical Absorption, Distribution, Metabolism, and Excretion of an Oral Amide Prodrug of Gemcitabine Designed to Deliver Prolonged Systemic Exposure | Semantic Scholar [semanticscholar.org]
- 4. Human carboxylesterase-2 hydrolyzes the prodrug of gemcitabine (this compound) and confers prodrug sensitivity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I dose escalation and pharmacokinetic evaluation of two different schedules of this compound, an oral gemcitabine prodrug, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing Cell Viability in Response to LY2334737
These application notes provide detailed protocols for assessing the in vitro efficacy of LY2334737, an oral prodrug of gemcitabine, using common cell viability assays: MTT and AlamarBlue. The protocols are intended for researchers, scientists, and drug development professionals investigating the cytotoxic effects of this compound on cancer cell lines.
Introduction
This compound is a novel, orally available prodrug of the widely used chemotherapeutic agent, gemcitabine.[1][2][3] Its mechanism of action relies on its hydrolysis by the intracellular enzyme carboxylesterase 2 (CES2) to release gemcitabine.[1][3] Subsequently, gemcitabine is phosphorylated to its active metabolites, which inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells.[1][4] The expression level of CES2 in cancer cells is a critical determinant of their sensitivity to this compound.[1][3]
This document provides standardized protocols for the MTT and AlamarBlue assays to determine the cytotoxic effects of this compound on cancer cell lines, enabling the determination of key parameters such as IC50 values.
Signaling Pathway and Experimental Workflow
The metabolic activation of this compound and the subsequent steps leading to cell death are crucial for understanding its mechanism. The general workflow for assessing its impact on cell viability is also outlined below.
Figure 1: Simplified signaling pathway of this compound activation and its cytotoxic effect.
Figure 2: General experimental workflow for cell viability assays with this compound.
Quantitative Data Summary
The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and its active metabolite, gemcitabine, in various cancer cell lines. These values are indicative of the cytotoxic potency of the compounds.
Table 1: EC50 Values of this compound and Gemcitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound EC50 (μM) | Gemcitabine EC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | 0.8 ± 0.1 | 13 ± 2 | [1] |
| SK-OV-3 | Ovarian Cancer | 0.3 ± 0.04 | 24 ± 3 | [1] |
| COLO 205 | Colon Adenocarcinoma | 0.2 ± 0.03 | 11 ± 1 | [1] |
| BXPC3 | Pancreatic Adenocarcinoma | >10 | 9 ± 1 | [1] |
| PANC-1 | Pancreatic Adenocarcinoma | >10 | 17 ± 2 | [1] |
Table 2: IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines from MTT Assay
| Cell Line | Incubation Time | Gemcitabine IC50 | Reference |
| MIA PaCa-2 | 72 hours | 25.00 ± 0.47 nM | |
| PANC-1 | 72 hours | 48.55 ± 2.30 µM |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Gemcitabine (as a positive control)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of this compound and gemcitabine in complete medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
AlamarBlue (Resazurin) Assay
Principle: The AlamarBlue assay uses the redox indicator resazurin to measure the metabolic activity of living cells. In viable cells, resazurin is reduced to the highly fluorescent resorufin. The amount of fluorescence is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Gemcitabine (as a positive control)
-
AlamarBlue reagent
-
96-well plates (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight.
-
Drug Preparation: Prepare a stock solution and serial dilutions of this compound and gemcitabine in complete medium.
-
Cell Treatment: Replace the medium with 100 µL of the drug dilutions. Include untreated and background control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence microplate reader.
-
Data Analysis: After subtracting the background fluorescence, calculate the percentage of cell viability for each treatment concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of viability versus drug concentration.
References
Application Notes and Protocols for LY2334737 in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2334737 is an orally available prodrug of the widely used chemotherapeutic agent, gemcitabine.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse xenograft studies. This compound is designed to overcome the limitations of intravenous gemcitabine administration by allowing for oral dosing and providing prolonged systemic exposure to the active drug.[1][3] Activation of this compound occurs through hydrolysis by carboxylesterase 2 (CES2), which is highly expressed in the liver and gastrointestinal tract, as well as in some tumors, leading to the slow release of gemcitabine.[1][2] The active metabolites of gemcitabine, dFdCDP and dFdCTP, inhibit DNA synthesis, ultimately leading to apoptosis in cancer cells.[2] This protocol outlines effective dosing strategies, experimental workflows, and expected outcomes based on preclinical data.
Mechanism of Action
This compound is a valproic acid ester of gemcitabine. This modification allows it to be absorbed intact orally, avoiding first-pass metabolism that rapidly inactivates gemcitabine.[2][3] Once absorbed, this compound is systemically hydrolyzed by CES2, releasing gemcitabine and valproic acid.[3] Gemcitabine is then converted intracellularly by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[2] dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA replication.[2] dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[2]
Caption: Signaling pathway of this compound activation and mechanism of action.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in a human colon cancer HCT-116 xenograft model.
Table 1: Efficacy of Metronomic Oral Dosing of this compound in HCT-116 Xenografts
| Dosing Schedule | Dose (mg/kg) | Maximum Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Once a day for 14 days | 1.89 | Not Significant | > 0.05 |
| Once a day for 14 days | 3.77 | ~50-55 | ≤ 0.01 |
| Once a day for 14 days | 7.55 | 67 | ≤ 0.001 |
| Every other day for 7 doses | 6.5 | Not specified | ≤ 0.05 |
| Every other day for 7 doses | 13 | Not specified | ≤ 0.01 |
| Once a day for 7 days, 7 days rest, once a day for 7 days | Not specified | Significant | Not specified |
Data extracted from a study evaluating different metronomic schedules.[3]
Table 2: Comparison of Oral this compound and Intravenous Gemcitabine in Xenograft Models
| Tumor Model | Treatment | Dose | Outcome |
| PXF 1118 (Mesothelioma) | Oral this compound | 6 mg/kg daily for 21 days | Equivalent activity to Gemcitabine |
| PXF 1118 (Mesothelioma) | i.v. Gemcitabine | 240 mg/kg once a week for 3 weeks | Equivalent activity to this compound |
| LXFE 937 (NSCLC) | Oral this compound | 6 mg/kg daily for 21 days | Equivalent activity to Gemcitabine |
| LXFE 937 (NSCLC) | i.v. Gemcitabine | 240 mg/kg once a week for 3 weeks | Equivalent activity to this compound |
| LXFE 397 (NSCLC with high ENT1) | Oral this compound | Not specified | Significantly better response than Gemcitabine (p ≤ 0.001) |
| LXFE 397 (NSCLC with high ENT1) | i.v. Gemcitabine | Not specified | Less effective than this compound |
This table highlights the comparable or superior efficacy of low-dose oral this compound to high-dose intravenous gemcitabine.[3]
Table 3: Combination Therapy of this compound with Capecitabine in HCT-116 Xenografts
| Treatment | Dose (mg/kg) | Maximum Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| This compound Monotherapy | 4 | ~50-55 | ≤ 0.001 |
| Capecitabine Monotherapy | 175 (MTD) | ~50-55 | ≤ 0.05 |
| This compound + Capecitabine | 4 + 175 | Significantly greater than monotherapy | Not specified |
This demonstrates the potential for enhanced anti-tumor activity when this compound is combined with another oral chemotherapeutic agent.[3]
Experimental Protocols
1. Cell Culture and Tumor Implantation
-
Cell Line: HCT-116 (human colorectal carcinoma) or other suitable human cancer cell line.
-
Culture Conditions: Maintain cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation:
-
Harvest exponentially growing cells and resuspend in a serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., nude or SCID).
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
2. Drug Preparation and Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 1% sodium carboxymethylcellulose with 0.25% polysorbate 80 and 0.05% antifoam).
-
Administration: Administer this compound via oral gavage at the desired dose and schedule. For comparison, gemcitabine hydrochloride can be dissolved in saline and administered intravenously or intraperitoneally.
3. In Vivo Efficacy Study Design
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Group Size: A minimum of 8-10 mice per treatment group.
-
Treatment Groups:
-
Vehicle control (oral gavage)
-
This compound (e.g., 4 mg/kg, daily oral gavage for 14 days)
-
Positive control (e.g., Gemcitabine, 160 mg/kg, i.p. every 3 days for 4 doses)
-
Combination therapy groups if applicable (e.g., this compound + Capecitabine)
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Observe animals for any signs of distress or adverse effects.
-
-
Endpoints:
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoints: Body weight changes, survival analysis.
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1000-2000 mm³) or after a fixed duration.
-
Caption: Experimental workflow for a mouse xenograft study with this compound.
Conclusion
This compound represents a promising oral alternative to intravenous gemcitabine, demonstrating significant anti-tumor efficacy in preclinical mouse xenograft models. Its metronomic dosing capability offers a sustained therapeutic window and a favorable toxicity profile. The provided protocols and data serve as a comprehensive guide for researchers designing and executing in vivo studies with this compound. Further investigation into biomarkers such as CES2 and ENT1 expression may help identify patient populations most likely to benefit from this compound therapy.
References
Application Notes and Protocols for Establishing LY2334737 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2334737 is an orally available prodrug of the widely used chemotherapeutic agent, gemcitabine.[1][2][3][4][5][6][7] Gemcitabine is a nucleoside analog that, upon intracellular phosphorylation, inhibits DNA synthesis and induces apoptosis in rapidly dividing cancer cells. This compound is designed to be hydrolyzed by the enzyme carboxylesterase 2 (CES2) to release gemcitabine.[1][8][9] The expression levels of CES2 in tumor cells can therefore influence the efficacy of this compound.[8][9][10] The development of resistance to chemotherapy is a major obstacle in cancer treatment. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for the development of more effective therapeutic strategies.
These application notes provide a comprehensive guide for establishing this compound resistant cell lines in vitro. The protocols outlined below are based on established methods for generating drug-resistant cell lines and are adapted for the specific properties of this compound.
Mechanism of Action and Resistance
This compound exerts its cytotoxic effects through its conversion to gemcitabine. The active metabolites of gemcitabine, dFdCDP and dFdCTP, inhibit ribonucleotide reductase and are incorporated into DNA, respectively, leading to the inhibition of DNA synthesis and induction of apoptosis.
Resistance to gemcitabine, and by extension to this compound, can arise through various mechanisms, including:
-
Altered Drug Metabolism and Transport:
-
Decreased expression or activity of the activating enzyme, deoxycytidine kinase (dCK).
-
Increased expression of the inactivating enzyme, cytidine deaminase (CDA).
-
Reduced drug uptake due to decreased expression of nucleoside transporters like hENT1.
-
Increased drug efflux mediated by ATP-binding cassette (ABC) transporters.
-
-
Alterations in Drug Targets:
-
Increased expression of the M1 and M2 subunits of ribonucleotide reductase (RRM1 and RRM2).
-
-
Activation of Pro-survival Signaling Pathways:
-
Upregulation of pathways such as NF-κB, Wnt/β-catenin, and PI3K/Akt/mTOR, which promote cell survival and inhibit apoptosis.
-
-
Enhanced DNA Repair Mechanisms:
-
Increased capacity to repair DNA damage induced by gemcitabine.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine in Selected Human Cancer Cell Lines
| Cell Line | Cancer Type | CES2 Expression | This compound EC50 (nmol/L) | Gemcitabine EC50 (nmol/L) |
| HCT-116 | Colon | Low | >10,000 | 20 |
| HCT-116 (CES2 transfected) | Colon | High | 100 - 1,000 | 20 |
| SK-OV-3 | Ovarian | High | 100 - 1,000 | 24 - 34 |
| PC-3 | Prostate | Low | >10,000 | 10 |
Data extrapolated from publicly available research.[8][9][11] EC50 values can vary between experiments and should be determined empirically.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the initial cytotoxic concentration of this compound for the parental cell line.
Materials:
-
Selected cancer cell line (e.g., HCT-116, SK-OV-3, or another line with known CES2 expression)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. The concentration range should be broad enough to encompass both minimal and complete cell death (e.g., 0.01 nM to 100 µM).
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: After the incubation period, assess cell viability using a chosen assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound Resistant Cell Lines by Stepwise Exposure
Objective: To select for and expand a population of cells with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the determined IC50.
-
Monitoring and Maintenance: Closely monitor the cells for signs of cytotoxicity. Initially, a significant proportion of cells will die. The culture medium containing this compound should be replaced every 3-4 days.
-
Recovery and Expansion: Once the surviving cells resume proliferation and reach approximately 70-80% confluency, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step (e.g., IC50 -> 2x IC50 -> 4x IC50, and so on).
-
Adaptation: Allow the cells to adapt and proliferate at each new concentration before proceeding to the next higher concentration. This process can take several weeks to months.
-
Cryopreservation: At each successful dose escalation step, it is crucial to cryopreserve a batch of the resistant cells for future use and as a backup.
-
Establishment of a Stable Resistant Line: A cell line is generally considered resistant when it can proliferate steadily in a concentration of this compound that is at least 5-10 times higher than the IC50 of the parental line.
-
Characterization: Once a resistant line is established, it is essential to characterize its level of resistance by re-determining the IC50 of this compound and comparing it to the parental line. The resistance index (RI) can be calculated as: RI = IC50 (resistant line) / IC50 (parental line).
Protocol 3: Validation and Characterization of Resistant Cell Lines
Objective: To confirm the resistant phenotype and investigate the underlying mechanisms of resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
Reagents for molecular and cellular analyses (e.g., antibodies for Western blotting, primers for qPCR, reagents for apoptosis and cell cycle analysis)
Procedures:
-
Stability of Resistance: To determine if the resistance phenotype is stable, culture the resistant cells in a drug-free medium for an extended period (e.g., 1-2 months) and then re-evaluate the IC50 for this compound.
-
Cross-Resistance: Assess the sensitivity of the resistant cells to gemcitabine and other chemotherapeutic agents to determine if a multi-drug resistance phenotype has emerged.
-
Molecular Analysis:
-
Western Blotting: Analyze the protein expression levels of key molecules involved in gemcitabine metabolism and resistance, such as CES2, dCK, RRM1, RRM2, and markers of pro-survival signaling pathways (e.g., p-Akt, p-ERK, NF-κB).
-
Quantitative PCR (qPCR): Examine the mRNA expression levels of the corresponding genes.
-
-
Cellular Assays:
-
Apoptosis Assay: Compare the extent of apoptosis induced by this compound in parental and resistant cells using methods like Annexin V/PI staining followed by flow cytometry.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of parental and resistant cells with and without this compound treatment using propidium iodide staining and flow cytometry.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound activation and mechanism of action.
Caption: Experimental workflow for establishing this compound resistant cell lines.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase 1b study of the oral gemcitabine 'Pro-drug' this compound in combination with capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of oral gemcitabine prodrug (this compound) in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 dose escalation and pharmacokinetic evaluation of oral gemcitabine prodrug (this compound) in combination with docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I dose escalation and pharmacokinetic evaluation of two different schedules of this compound, an oral gemcitabine prodrug, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of Oral gemcitabine prodrug (this compound) alone and in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human carboxylesterase-2 hydrolyzes the prodrug of gemcitabine (this compound) and confers prodrug sensitivity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for LY2334737 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2334737 is an orally available amide prodrug of the chemotherapeutic agent gemcitabine.[1][2] This design circumvents the extensive first-pass metabolism that limits the oral bioavailability of gemcitabine itself.[1][3] Upon absorption, this compound is hydrolyzed by the enzyme carboxylesterase 2 (CES2) to release gemcitabine, leading to sustained systemic exposure to the active drug.[1][2][4] These application notes provide a comprehensive overview of the administration of this compound in preclinical animal models, including detailed protocols for formulation, administration, and pharmacokinetic analysis, as well as a summary of reported efficacy data.
Mechanism of Action
This compound acts as a carrier for gemcitabine, protecting it from deamination in the gastrointestinal tract and liver. Once in circulation, the valproic acid moiety is cleaved by CES2, releasing gemcitabine.[2][5] Gemcitabine is then taken up by cells and phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[2] These active metabolites inhibit ribonucleotide reductase and are incorporated into DNA, ultimately leading to cell cycle arrest and apoptosis.[2]
Caption: Signaling pathway of this compound activation and gemcitabine action.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Gemcitabine Following a Single Oral Dose of this compound in Animal Models
| Species | Dose of this compound (mg/kg) | Analyte | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Mouse (CD-1) [1] | 4 | This compound | ~0.5 | 1860 ± 450 | 3380 ± 540 |
| Gemcitabine | ~1 | 137 ± 33 | 560 ± 110 | ||
| Rat (Sprague-Dawley) [1] | 10 | This compound | ~0.5 | 4340 ± 1160 | 9580 ± 2200 |
| Gemcitabine | ~2 | 262 ± 59 | 2000 ± 450 | ||
| Dog (Beagle) [1] | 1 | This compound | ~0.5 | 530 ± 160 | 1140 ± 230 |
| Gemcitabine | ~2 | 113 ± 27 | 780 ± 160 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Efficacy of this compound in Human Tumor Xenograft Models in Mice
| Tumor Model | Dosing Schedule | Maximum Tumor Growth Inhibition (%) | Tolerability Notes |
| HCT-116 (Colon) [6] | 7.55 mg/kg, PO, QD for 14 days | 67 | No significant weight loss, one animal death. |
| 13 mg/kg, PO, Q2D for 7 doses | 48 | - | |
| Patient-Derived Mesothelioma (PXF 1118) [7] | 6 mg/kg, PO, QD for 21 days | Equivalent to 240 mg/kg IV gemcitabine once a week for 3 weeks | Well tolerated. |
| Non-Small Cell Lung Cancer (LXFE 937) [7] | 6 mg/kg, PO, QD for 21 days | Equivalent to 240 mg/kg IV gemcitabine once a week for 3 weeks | Well tolerated. |
| Patient-Derived Colon (CXF 676) with Capecitabine [6] | 4 mg/kg this compound + 150 mg/kg Capecitabine, PO, QD for 14 days | 78 (combination) vs. 51 (this compound alone) and 60 (Capecitabine alone) | - |
Experimental Protocols
Protocol 1: Formulation and Oral Administration of this compound in Mice
Materials:
-
This compound (hemi-p-toluenesulfonic acid hemi-hydrate salt)
-
Purified water
-
Ethanol (optional, for solubilization)[8]
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[7]
-
Syringes
-
Balance
-
Vortex mixer
Procedure:
-
Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
For a simple aqueous formulation, dissolve this compound in purified water.[8]
-
If solubility is an issue, a co-solvent system such as 5% ethanol in purified water can be used.[8]
-
Vortex the solution until the compound is fully dissolved. Prepare fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[1][9]
-
Properly restrain the mouse by scruffing the neck to immobilize the head and body.[4]
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, from the mouth to the last rib.[4]
-
Gently insert the gavage needle into the esophagus and administer the formulation slowly.[4][6]
-
Monitor the animal for any signs of distress during and after the procedure.[6]
-
Caption: Workflow for this compound formulation and oral administration.
Protocol 2: Pharmacokinetic Study in Mice
Materials:
-
Dosing solution of this compound
-
Gavage supplies (as in Protocol 1)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)[3]
-
Anesthetic (e.g., isoflurane) for terminal bleed
-
Centrifuge
-
-80°C freezer
Procedure:
-
Dosing:
-
Administer a single oral dose of this compound to a cohort of mice as described in Protocol 1.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1]
-
For serial sampling from the same mouse, use techniques like submandibular or saphenous vein puncture for early time points.[3]
-
For terminal bleeds, anesthetize the mouse and collect a larger volume of blood via cardiac puncture.[3]
-
Collect blood into tubes containing an anticoagulant (e.g., heparin) and a cytidine deaminase inhibitor (e.g., tetrahydrouridine) to prevent ex vivo metabolism of gemcitabine.[1]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of this compound, gemcitabine, and its metabolite dFdU in the plasma samples using a validated LC-MS/MS method.[2]
-
Caption: Workflow for a pharmacokinetic study of this compound in mice.
Toxicology and Safety Assessment
Preclinical toxicology studies are crucial to determine the safety profile of this compound.[10] These studies typically involve single-dose and repeat-dose administrations in rodent and non-rodent species to identify potential target organs of toxicity and to establish a safe starting dose for clinical trials.[10] Key assessments include:
-
Clinical Observations: Daily monitoring for any changes in appearance, behavior, and overall health.[10]
-
Body Weight: Regular measurement of body weight to assess general health and identify potential adverse effects.[6]
-
Hematology and Clinical Chemistry: Analysis of blood samples to evaluate effects on blood cells, liver function, and kidney function.
-
Necropsy and Histopathology: Gross examination of all organs at the end of the study, followed by microscopic examination of tissues to identify any pathological changes.
In studies with human tumor xenografts in mice, this compound was generally well-tolerated at efficacious doses, with minimal body weight loss reported.[6]
Conclusion
This compound is a promising oral prodrug of gemcitabine that has demonstrated favorable pharmacokinetic properties and antitumor efficacy in a variety of preclinical animal models. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working with this compound. Careful consideration of formulation, administration techniques, and analytical methods is essential for obtaining reliable and reproducible results in preclinical studies.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. High sensitive assay employing column switching chromatography to enable simultaneous quantification of an amide prodrug of gemcitabine (this compound), gemcitabine, and its metabolite dFdU in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.fsu.edu [research.fsu.edu]
- 5. Human carboxylesterase-2 hydrolyzes the prodrug of gemcitabine (this compound) and confers prodrug sensitivity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. mdpi.com [mdpi.com]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. unmc.edu [unmc.edu]
Application Note: A Validated HPLC-MS/MS Method for the Quantification of LY2334737 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of LY2334737, an amide prodrug of gemcitabine, in human plasma. The described method, adapted from a validated clinical assay, is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development.[1] The protocol employs a simple protein precipitation for sample preparation and utilizes column-switching chromatography for the simultaneous analysis of this compound, its active metabolite gemcitabine, and the major metabolite 2',2'-difluorodeoxyuridine (dFdU).[1] This method demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range.
Introduction
This compound is an oral prodrug of the potent anticancer agent gemcitabine.[1][2] Oral administration offers a more convenient and potentially less invasive alternative to intravenous infusion of gemcitabine. Accurate quantification of this compound and its metabolites in plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This application note provides a detailed protocol for a validated HPLC-MS/MS method to support preclinical and clinical research of this compound. The method is specifically designed to handle the analytical challenges posed by the differing physicochemical properties of the prodrug and its metabolites.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Gemcitabine reference standard
-
2',2'-difluorodeoxyuridine (dFdU) reference standard
-
Internal Standard (IS): Gemcitabine-¹³C, ¹⁵N₂ Hydrochloride or a suitable structural analog
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K₂EDTA)
Sample Preparation: Protein Precipitation
This protocol is adapted from established methods for the extraction of gemcitabine and its prodrugs from plasma.[3][4]
-
Thaw frozen human plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge at 1,500 x g for 5 minutes.
-
Inject the supernatant into the HPLC-MS/MS system.
Chromatographic Conditions
A column-switching HPLC system is employed to effectively separate this compound from the more polar analytes, gemcitabine and dFdU.[1]
Loading Pump (for this compound)
-
Column: C8, 4.6 x 50 mm, 5 µm
-
Mobile Phase: 0.1% Formic acid in Water/Acetonitrile (90:10, v/v)
-
Flow Rate: 1.0 mL/min
Analytical Pump (for all analytes)
-
Analytical Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-1.0 min: 5% B
-
1.0-3.5 min: 5-95% B
-
3.5-4.5 min: 95% B
-
4.5-5.0 min: 95-5% B
-
5.0-6.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Column Switching Valve Program:
-
0-1.5 min: Load sample onto C8 column, elute polar analytes (gemcitabine, dFdU) to waste.
-
1.5-3.0 min: Back-flush this compound from C8 column onto the analytical C18 column.
-
3.0-6.0 min: Isolate C8 column and re-equilibrate.
Mass Spectrometric Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Data Presentation
The performance of the method for this compound is summarized in the following tables.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | 0.1 | >0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| This compound | LLOQ | 0.1 | < 8.4 | < 8.4 | -7.0 to 1.2 |
| Low | 0.3 | < 8.4 | < 8.4 | -7.0 to 1.2 | |
| Medium | 10 | < 8.4 | < 8.4 | -7.0 to 1.2 | |
| High | 80 | < 8.4 | < 8.4 | -7.0 to 1.2 | |
| Data derived from the validated method for this compound.[1] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 80 | No significant matrix effects observed |
| Data derived from the validated method for this compound.[1] |
Table 4: Stability
| Analyte | Condition | Stability |
| This compound | Room Temperature in Plasma | 24 hours |
| -20°C and -70°C in Plasma | 660 days | |
| Freeze-Thaw Cycles (-20°C or -70°C) | At least 4 cycles | |
| Data derived from the validated method for this compound.[1] |
Mandatory Visualization
Caption: Experimental workflow for plasma sample preparation.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation, combined with a column-switching chromatographic strategy, allows for the accurate and precise measurement of the prodrug and its key metabolites. This method is well-suited for supporting pharmacokinetic and clinical studies in the development of this compound.
References
- 1. High sensitive assay employing column switching chromatography to enable simultaneous quantification of an amide prodrug of gemcitabine (this compound), gemcitabine, and its metabolite dFdU in human plasma by LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 2. Human carboxylesterase-2 hydrolyzes the prodrug of gemcitabine (this compound) and confers prodrug sensitivity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of gemcitabine prodrug, gemcitabine and its major metabolite 2', 2'-difluorodeoxyuridine in rat plasma by UFLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of gemcitabine and gemcitabine-squalene by liquid chromatography-tandem mass spectrometry in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring LY2334737 Conversion to Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2334737 is an orally administered prodrug of the potent chemotherapeutic agent gemcitabine.[1][2] Gemcitabine itself has poor oral bioavailability due to extensive first-pass metabolism.[1] this compound is designed to bypass this issue, allowing for oral administration and subsequent systemic conversion to gemcitabine. This document provides detailed application notes and protocols for the accurate measurement of this compound and its conversion to gemcitabine, primarily focusing on analysis in human plasma. The methodologies described are crucial for pharmacokinetic studies, dose-finding trials, and overall clinical development of this oral gemcitabine prodrug.
The conversion of this compound to gemcitabine is a critical step in its mechanism of action. This process is primarily mediated by the enzyme carboxylesterase 2 (CES2), which hydrolyzes the amide bond of this compound to release active gemcitabine.[3]
Data Presentation
The following tables summarize key quantitative data related to the analysis of this compound and gemcitabine, as well as pharmacokinetic parameters observed in clinical trials.
Table 1: LC-MS/MS Assay Validation Parameters
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Accuracy (% Relative Error) | Precision (% Relative Standard Deviation) |
| This compound | 0.1 | 100 | -7.0 to 1.2 | 2.1 to 8.4 |
| Gemcitabine | 0.25 | 100 | -7.0 to 1.2 | 2.1 to 8.4 |
| dFdU | 1 | 1000 | -7.0 to 1.2 | 2.1 to 8.4 |
dFdU (2',2'-difluorodeoxyuridine) is the major inactive metabolite of gemcitabine.[1]
Table 2: Pharmacokinetic Parameters of this compound and Gemcitabine (from a Phase I Clinical Trial)
| Dose of this compound (mg) | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |
| 40 | This compound | 10.4 | 123 |
| 40 | Gemcitabine | 4.3 | 45.6 |
| 50 | This compound | 14.2 | 168 |
| 50 | Gemcitabine | 5.1 | 54.8 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data represents geometric means.[4]
Experimental Protocols
Protocol 1: Quantification of this compound, Gemcitabine, and dFdU in Human Plasma using LC-MS/MS
This protocol is based on a validated high-sensitivity method employing column-switching liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma, add an appropriate volume of internal standard solution (e.g., stable isotope-labeled this compound, gemcitabine, and dFdU).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column Switching Approach: This method utilizes two columns to handle the different physicochemical properties of the analytes.[1]
-
Loading/Trapping Column: A column suitable for trapping the more lipophilic this compound.
-
Analytical Column: A column for the separation of the more polar gemcitabine and dFdU. A PGC Hypercarb column (100 x 2.1 mm, 5 µm) has been reported for the separation of gemcitabine and its metabolites.[5]
-
-
Mobile Phase:
-
Gradient Elution: A gradient program is used to achieve optimal separation. For example, starting with a high percentage of aqueous mobile phase and gradually increasing the organic phase.
-
Flow Rate: A typical flow rate is around 300 µL/min.[5]
-
Column Temperature: Maintained at 30°C.[5]
-
Autosampler Temperature: Maintained at 4°C.[5]
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode for this compound and gemcitabine, and negative mode for dFdU.[3][5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy: Optimized for each analyte to achieve the best fragmentation. For gemcitabine, a collision energy of 18 V has been reported.[5]
4. Data Analysis
-
Quantification is performed by constructing calibration curves for each analyte using the peak area ratios of the analyte to its internal standard.
-
Linear regression with appropriate weighting (e.g., 1/x²) is typically used.
Visualizations
Caption: Experimental workflow for the quantification of this compound and its metabolites.
References
- 1. High sensitive assay employing column switching chromatography to enable simultaneous quantification of an amide prodrug of gemcitabine (this compound), gemcitabine, and its metabolite dFdU in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2334737 Treatment in Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2334737 is an orally available prodrug of the nucleoside analog gemcitabine.[1] Designed for improved stability and oral bioavailability, this compound is hydrolyzed by the intracellular enzyme carboxylesterase 2 (CES2) to release its active metabolite, gemcitabine. Gemcitabine is subsequently phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells.[1] This document provides detailed application notes and protocols for the treatment of colon cancer cell lines with this compound, including recommended treatment schedules, methodologies for key experiments, and an overview of the signaling pathways involved.
Mechanism of Action
This compound exerts its cytotoxic effects through the action of its active metabolite, gemcitabine. The primary mechanism involves the inhibition of DNA synthesis. Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA replication.[1] Concurrently, gemcitabine triphosphate (dFdCTP) is incorporated into the DNA strand, causing chain termination and inducing apoptosis.[1]
Recent studies on gemcitabine in colon cancer cells have elucidated its impact on key signaling pathways. Gemcitabine has been shown to counteract chemoresistance by inhibiting the Akt and Src/p38 MAPK pathways, ultimately leading to the induction of apoptosis.[2]
References
Application Notes and Protocols for Assessing Apoptosis after LY2334737 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2334737 is an orally available prodrug of the well-established chemotherapeutic agent, gemcitabine.[1][2] Gemcitabine is a nucleoside analog that exhibits broad-spectrum antineoplastic activity against a variety of solid tumors. Upon administration, this compound is designed for improved oral bioavailability and is converted in vivo to its active form, gemcitabine. The primary mechanism of action of gemcitabine involves the inhibition of DNA synthesis, ultimately leading to cell cycle arrest and the induction of apoptosis, or programmed cell death.[3][4]
These application notes provide a comprehensive guide for researchers to assess the apoptotic effects of this compound in cancer cell lines. The following sections detail the mechanism of action, protocols for key apoptosis assays, and representative data for the active metabolite, gemcitabine.
Mechanism of Action: this compound-Induced Apoptosis
This compound, as a prodrug of gemcitabine, induces apoptosis through the action of its active metabolite. Once converted to gemcitabine, it is transported into the cell and phosphorylated by deoxycytidine kinase to gemcitabine monophosphate. Subsequent phosphorylations yield gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP). dFdCTP is incorporated into DNA, leading to the inhibition of DNA polymerase and chain termination. This results in DNA damage and stalled DNA replication forks, which triggers cell cycle arrest, primarily in the S phase, and activates apoptotic signaling pathways.[3] The induction of apoptosis by gemcitabine involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases, such as caspase-3 and caspase-7.[5][6]
Data Presentation
The following tables summarize quantitative data for the active metabolite of this compound, gemcitabine, in various cancer cell lines. This data is representative of the expected outcomes following the successful conversion of this compound to gemcitabine within the cellular environment.
Table 1: IC50 Values of Gemcitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) |
| PANC-1 | Pancreatic Cancer | 72 | 48.55 ± 2.30 |
| MIA PaCa-2 | Pancreatic Cancer | 72 | 25.00 ± 0.47 |
| AsPC-1 | Pancreatic Cancer | 72 | ~134 (50 ng/mL) |
| BxPC-3 | Pancreatic Cancer | 72 | ~0.64 (0.24 ng/mL) |
| H292 | Lung Cancer | 48 | - |
| BG-1 | Ovarian Cancer | 48 | - |
| MM1.S | Multiple Myeloma | - | - |
Note: IC50 values can vary depending on the assay conditions and cell line passage number.[3][7][8]
Table 2: Apoptosis Induction by Gemcitabine as Measured by Annexin V/PI Staining
| Cell Line | Gemcitabine Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| PANC-1 | 10 | 24 | Increased vs. Control | Increased vs. Control |
| SW1990 | 10 | 24 | Increased vs. Control | Increased vs. Control |
| BG-1 | 10 | 48 | 5-10 | - |
| Bxpc-3/Gem (resistant) | 20 | 72 | ~5 | ~10 |
| Bxpc-3 (sensitive) | 20 | 72 | ~15 | ~20 |
Data is presented as a percentage of the total cell population. "Increased vs. Control" indicates a statistically significant increase compared to untreated cells.[4][9][10][11]
Table 3: Caspase-3/7 Activation by Gemcitabine
| Cell Line | Gemcitabine Concentration | Incubation Time (h) | Fold Increase in Caspase-3/7 Activity |
| P-3EV (Panc-1 control) | 1 µg/mL | - | Significant Increase |
| Px14 (Panc-1 MSX2 overexpressing) | 1 µg/mL | - | No Significant Increase |
| H292 | 0.05 µM | 48 | Significant Increase |
| BxPC-3 | 10 µM | 0.5 - 48 | Time-dependent increase |
Fold increase is relative to untreated control cells.[6][12][13]
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. Facebook [cancer.gov]
- 2. Phase I study of Oral gemcitabine prodrug (this compound) alone and in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activator protein 1 promotes gemcitabine-induced apoptosis in pancreatic cancer by upregulating its downstream target Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase activation is required for gemcitabine activity in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-3 drives apoptosis in pancreatic cancer cells after treatment with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Induction of apoptosis by gemcitabine in BG-1 human ovarian cancer cells compared with induction by staurosporine, paclitaxel and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. MSX2 overexpression inhibits gemcitabine-induced caspase-3 activity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by LY2334737
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2334737 is an orally available prodrug of the nucleoside analog gemcitabaine.[1][2][3] Upon administration, this compound is converted to gemcitabine, which then undergoes intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites. The primary mechanism of action of gemcitabine is the inhibition of DNA synthesis.[2] The incorporation of dFdCTP into DNA during the S-phase of the cell cycle leads to the termination of DNA replication, resulting in cell cycle arrest and subsequent apoptosis.[2] This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4] Propidium iodide is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[4] Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase, having replicated their DNA, will have twice the DNA content and approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase, actively synthesizing DNA, will have an intermediate DNA content and fluorescence intensity. By analyzing the fluorescence intensity of a population of cells, the percentage of cells in each phase of the cell cycle can be quantified.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effect of gemcitabine (the active metabolite of this compound) on the cell cycle distribution of various cancer cell lines.
Table 1: Effect of Gemcitabine on Cell Cycle Distribution in Pancreatic Cancer Cell Lines
| Cell Line | Treatment (Concentration) | Duration (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| PK-1 | Control | 24 | 34.14 | 36.67 | 29.19 |
| Gemcitabine (30 nM) | 24 | 56.48 | 29.57 | 13.95 | |
| Control | 48 | 38.76 | 41.20 | 20.04 | |
| Gemcitabine (30 nM) | 48 | 61.23 | 25.32 | 13.45 | |
| BxPC-3 | Control | 24 | 55 | 30 | 15 |
| Gemcitabine (10 ng/mL) | 24 | 30 | 60 | 10 | |
| Gemcitabine (100 ng/mL) | 24 | 20 | 70 | 10 | |
| MiaPaca-2 | Control | 24 | 60 | 25 | 15 |
| Gemcitabine (10 ng/mL) | 24 | 40 | 50 | 10 | |
| Gemcitabine (100 ng/mL) | 24 | 30 | 60 | 10 | |
| AsPC-1 | Control | 24 | 65 | 20 | 15 |
| Gemcitabine (100 ng/mL) | 24 | 55 | 35 | 10 | |
| Gemcitabine (1000 ng/mL) | 24 | 45 | 45 | 10 |
Data adapted from preclinical studies on gemcitabine.[5][6]
Table 2: Effect of Gemcitabine on Cell Cycle Distribution in Breast Cancer Cells
| Cell Line | Treatment (Concentration) | Duration (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MDA-MB-231 | Control | 24 | 60 | 25 | 15 |
| Gemcitabine (20 nM) | 24 | 35 | 55 | 10 | |
| Control | 48 | 62 | 23 | 15 | |
| Gemcitabine (20 nM) | 48 | 58 | 28 | 14 |
Data adapted from a preclinical study on gemcitabine.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced cell cycle arrest and the experimental workflow for its analysis.
Caption: Mechanism of this compound-induced S-phase cell cycle arrest.
Caption: Signaling pathway of gemcitabine-induced S-phase arrest.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Protocol 1: Cell Culture and Drug Treatment
-
Cell Seeding: Seed the cancer cell line of interest in 6-well plates at a density that allows for logarithmic growth throughout the experiment. The optimal seeding density will vary between cell lines and should be determined empirically.
-
Cell Adherence: Allow cells to adhere and resume logarithmic growth for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Cell Staining for Flow Cytometry Analysis
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium, wash the cells once with PBS, and add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with a complete culture medium and transfer the cell suspension to a conical tube.
-
Suspension Cells: Directly transfer the cell suspension to a conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.[7]
-
-
Rehydration and RNase Treatment:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of PI staining solution. The inclusion of RNase A is crucial to prevent the staining of double-stranded RNA.[4]
-
-
Staining: Incubate the cells in the dark at room temperature for 30 minutes.[8]
Protocol 3: Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate laser (e.g., 488 nm) and emission filter for propidium iodide (e.g., >600 nm).
-
Data Acquisition:
-
Run the stained samples on the flow cytometer.
-
Collect data for at least 10,000-20,000 single-cell events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a dot plot of PI-Area versus PI-Width to gate on single cells and exclude doublets and aggregates.
-
-
Data Analysis:
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting
-
High CV of G1 peak: This may indicate inconsistent staining or the presence of cell clumps. Ensure a single-cell suspension before fixation and proper mixing during staining.
-
Broad S-phase peak: This can be a true biological effect of the drug treatment or an artifact of poor staining. Ensure adequate incubation time with the PI staining solution.
-
Debris in the sample: Gate out debris using the FSC vs. SSC plot. If excessive, consider a density gradient centrifugation step to remove dead cells and debris before staining.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers investigating the effects of this compound on the cell cycle. By employing these methods, scientists can accurately quantify the induction of cell cycle arrest, a key indicator of the compound's mechanism of action and potential therapeutic efficacy.
References
- 1. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I study of Oral gemcitabine prodrug (this compound) alone and in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming LY2334737 Solubility Issues In Vitro
Welcome to the technical support center for LY2334737. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during in vitro experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this compound in your research.
Troubleshooting Guide
Researchers may face difficulties in dissolving this compound in aqueous solutions for in vitro assays. The following table summarizes potential solutions and key considerations for enhancing the solubility of this compound and other poorly soluble compounds.
| Method | Description | Advantages | Disadvantages/Considerations |
| Co-solvents | Using water-miscible organic solvents to increase the solubility of hydrophobic compounds. Dimethyl sulfoxide (DMSO) is a common choice. | Simple and effective for creating stock solutions at high concentrations. | High concentrations of some solvents can be toxic to cells. It is crucial to keep the final solvent concentration in the culture medium low (typically < 0.5% for DMSO).[1] |
| pH Modification | Adjusting the pH of the solution can increase the solubility of ionizable compounds. | Can be a simple and effective method for certain compounds. | This compound's solubility may not be significantly affected by pH changes within a physiologically relevant range. May impact cellular health or experimental conditions. |
| Surfactants | Using detergents to form micelles that can encapsulate and solubilize hydrophobic molecules. | Can significantly increase aqueous solubility. | May interfere with cellular membranes and certain assays. The choice of surfactant and its concentration must be carefully optimized. |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. | Generally have low toxicity and can be very effective. | The complex formation is specific to the drug and cyclodextrin pairing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro use?
A1: Based on practices with other lipophilic gemcitabine prodrugs, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2] It is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells, typically below 0.5%.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous culture medium. What should I do?
A2: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform serial dilutions in the medium.
-
Pre-warming the Medium: Gently warming the culture medium to 37°C before adding the drug solution can sometimes help maintain solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the medium.
-
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.
Q3: Can I use other solvents like ethanol or methanol?
A3: While other organic solvents can be used, DMSO is generally preferred for its high solubilizing power and relatively lower toxicity to cells at low concentrations. If you must use an alternative, it is critical to perform a vehicle control to assess the solvent's effect on your specific cell line and assay.
Q4: How should I prepare my vehicle control in the experiment?
A4: Your vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples.[1] For instance, if your this compound-treated wells have a final DMSO concentration of 0.1%, your vehicle control wells should also contain 0.1% DMSO in the culture medium.
Experimental Protocols
Protocol for Solubilizing this compound using DMSO for Cell-Based Assays
This protocol provides a general guideline for preparing a stock solution of this compound and diluting it for use in in vitro cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). The exact concentration will depend on the required final concentration for your experiment.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication may aid in dissolution if necessary.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentrations, it may be necessary to perform one or more serial dilutions of the concentrated stock solution in sterile DMSO.
-
-
Prepare the Final Working Solution:
-
Perform a final dilution of the DMSO stock solution into pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Important: Ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your specific cell line (typically < 0.5%).
-
Add the diluted this compound solution to your cell culture plates and mix gently by swirling the plate.
-
-
Prepare the Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the drug.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Activation and mechanism of action of this compound.
Experimental Workflow for In Vitro Assays
Caption: Workflow for preparing this compound for in vitro cell-based assays.
References
Technical Support Center: Management of LY2334737-Induced Hepatotoxicity in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral gemcitabine prodrug, LY2334737, and managing its potential hepatotoxicity in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is an orally available prodrug of the anticancer agent gemcitabine.[1] Upon oral administration, it is absorbed and subsequently hydrolyzed by the enzyme carboxylesterase 2 (CES2), which is highly expressed in the liver, to release gemcitabine. Gemcitabine is then phosphorylated to its active metabolites, which inhibit DNA synthesis and induce apoptosis in rapidly dividing cells.[1][2]
Q2: How does this compound cause hepatotoxicity?
A2: The hepatotoxicity of this compound is linked to the hepatic metabolism of its active form, gemcitabine. The accumulation of gemcitabine and its metabolites, such as 2′,2′-difluorodeoxyuridine (dFdU), in the liver can lead to cellular stress, DNA damage, and induction of apoptosis in hepatocytes.[3][4] This can result in elevated levels of liver enzymes in the serum, indicating liver damage.
Q3: What are the typical signs of this compound-induced hepatotoxicity in mice?
A3: In mice, this compound-induced hepatotoxicity can manifest as:
-
Elevated serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[3]
-
Histopathological changes in the liver, including hepatocyte necrosis, apoptosis, and inflammatory cell infiltration.[3][4]
-
A significant decrease in mean body weight and absolute liver weight has also been reported with gemcitabine treatment.[3]
Q4: Which mouse strains are recommended for studying this compound-induced hepatotoxicity?
A4: While specific studies on this compound in different mouse strains are limited, inbred strains such as C57BL/6 are commonly used in drug-induced liver injury (DILI) studies due to their well-characterized genetic background and predictable response to hepatotoxins. It is advisable to use a consistent mouse strain throughout a study to minimize variability.
Q5: Are there any potential protective agents against this compound-induced hepatotoxicity?
A5: Although specific studies on protective agents for this compound are not extensively available, agents with antioxidant and anti-inflammatory properties have shown promise in other DILI models. These include N-acetylcysteine (NAC), silymarin, and S-Adenosylmethionine (SAMe). Their efficacy against this compound-induced hepatotoxicity would need to be experimentally validated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in serum liver enzyme levels between individual mice. | 1. Inconsistent oral gavage technique leading to variable drug absorption.2. Genetic variability within the mouse colony.3. Underlying subclinical infections in some animals. | 1. Ensure all personnel are properly trained in oral gavage to deliver a consistent dose.2. Use a well-characterized inbred mouse strain from a reputable vendor.3. Monitor animal health closely and exclude any mice showing signs of illness prior to the experiment. |
| No significant elevation in liver enzymes despite high doses of this compound. | 1. Incorrect dose calculation or administration.2. Mouse strain may be resistant to the hepatotoxic effects.3. The time point of sample collection may be too early or too late to detect peak enzyme levels. | 1. Double-check all dose calculations and ensure proper drug formulation and administration.2. Consider using a different, more susceptible mouse strain.3. Conduct a time-course study to determine the optimal time point for assessing hepatotoxicity. |
| Discrepancy between liver enzyme levels and histological findings. | 1. Liver enzyme elevation may precede or lag behind observable histological changes.2. The type of liver injury (e.g., apoptosis vs. necrosis) may not be fully reflected by enzyme levels alone. | 1. Correlate findings from multiple time points.2. Utilize additional assays to assess liver injury, such as TUNEL staining for apoptosis or measurement of other biomarkers like keratin-18. |
Quantitative Data Summary
Table 1: Expected Changes in Serum Liver Enzymes in Mice with this compound-Induced Hepatotoxicity
| Parameter | Control Group (Vehicle) | This compound-Treated Group |
| ALT (U/L) | 20 - 40 | Significant increase (e.g., >100) |
| AST (U/L) | 50 - 100 | Significant increase (e.g., >200) |
| ALP (U/L) | 40 - 120 | Moderate increase |
Note: These are approximate values and can vary based on the mouse strain, age, sex, and experimental conditions. A study on gemcitabine in mice reported significant increases in ALT, AST, and ALP levels.[3]
Table 2: Histopathological Scoring of Liver Injury in Mice
| Score | Description |
| 0 | No observable abnormalities. |
| 1 (Minimal) | Single-cell necrosis or apoptosis, minimal inflammation. |
| 2 (Mild) | Focal areas of necrosis and inflammation. |
| 3 (Moderate) | Multifocal to coalescing areas of necrosis and inflammation. |
| 4 (Marked) | Extensive and widespread necrosis and inflammation. |
| 5 (Severe) | Massive necrosis with loss of normal liver architecture. |
Experimental Protocols
Protocol 1: Induction of this compound Hepatotoxicity in Mice
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration: Administer this compound orally via gavage at a predetermined dose. A study with gemcitabine used a single dose of 415 mg/kg body weight.[3]
-
Monitoring: Monitor mice for clinical signs of toxicity, including weight loss, lethargy, and ruffled fur.
-
Sample Collection: At selected time points (e.g., 24, 48, 72 hours post-dose), euthanize mice and collect blood via cardiac puncture for serum analysis and liver tissue for histology.
Protocol 2: Measurement of Serum ALT and AST Levels
-
Sample Preparation: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 10 minutes to separate the serum.
-
Assay: Use commercially available colorimetric assay kits for ALT and AST.
-
Procedure: Follow the manufacturer's instructions. Typically, this involves adding a small volume of serum (e.g., 10 µL) to a 96-well plate, followed by the addition of reaction reagents.[5]
-
Measurement: After a specified incubation period, measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation: Calculate the enzyme activity (U/L) based on a standard curve.
Protocol 3: Histopathological Analysis of Liver Tissue (H&E Staining)
-
Fixation: Immediately after collection, fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Stain with hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
"Blue" in Scott's tap water substitute.
-
Counterstain with eosin for 1-2 minutes.
-
Dehydrate through graded ethanol and clear in xylene.
-
-
Mounting: Coverslip the stained sections using a permanent mounting medium.
-
Analysis: Examine the slides under a light microscope and score for pathological changes according to Table 2.[6][7][8]
Protocol 4: Quantification of Serum TNF-α Levels by ELISA
-
Sample Preparation: Use serum collected as described in Protocol 2.
-
Assay Kit: Use a commercially available mouse TNF-α ELISA kit.
-
Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's instructions.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody.
-
Incubate and wash.
-
Add streptavidin-HRP.
-
Incubate and wash.
-
Add a substrate solution and incubate to develop color.
-
Add a stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Determine the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.[9][10]
Visualizations
Caption: Metabolic activation of this compound and proposed pathway of hepatotoxicity.
Caption: Experimental workflow for assessing this compound-induced hepatotoxicity in mice.
Caption: A logical approach to troubleshooting common issues in hepatotoxicity studies.
References
- 1. Gemcitabine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Severe Case of Drug-Induced Liver Injury after Gemcitabine Administration: A Highly Probable Causality Grading as Assessed by the Updated RUCAM Diagnostic Scoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gemcitabine induced cytotoxicity, DNA damage and hepatic injury in laboratory mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic safety profile of pancreatic cancer‑bearing mice fed a ketogenic diet in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. ueg.eu [ueg.eu]
- 8. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. biogot.com [biogot.com]
Dose-limiting toxicities of LY2334737 in preclinical models
Important Note: Publicly available information regarding a compound designated "LY2334737" is limited. The "LY" prefix suggests an origin with Eli Lilly and Company, but this specific identifier does not appear in published preclinical or clinical literature. It may represent an internal development code for a compound that was either discontinued, renamed, or has not yet been publicly disclosed.
The following information is based on general principles of preclinical toxicology and common findings for similar classes of investigational drugs. Researchers encountering issues with a compound believed to be this compound should first verify the compound's identity and consult any internal documentation available.
Frequently Asked Questions (FAQs)
Q1: What are the expected dose-limiting toxicities (DLTs) for a compound like this compound in preclinical models?
Without specific data on this compound, we can anticipate potential DLTs based on common targets for oncology agents. If this compound is a kinase inhibitor, for example, DLTs could include:
-
Hematological Toxicities: Myelosuppression, leading to neutropenia, thrombocytopenia, and anemia.
-
Gastrointestinal Toxicities: Diarrhea, nausea, vomiting, and mucositis.
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST).
-
Cardiovascular Toxicities: QT prolongation, hypertension.
-
Dermatological Toxicities: Rash, hand-foot syndrome.
The specific profile would depend on the kinase(s) targeted and the off-target effects of the molecule.
Q2: We are observing unexpected mortality in our mouse xenograft model at doses predicted to be safe. What could be the cause?
Several factors could contribute to unexpected mortality:
-
Vehicle Toxicity: The formulation used to dissolve and administer the compound may have its own toxic effects. Ensure appropriate vehicle controls are included in your study design.
-
Species-Specific Metabolism: Mice may metabolize the compound differently than other species (e.g., rats, dogs), leading to the generation of more toxic metabolites or different exposure levels.
-
Model-Specific Sensitivities: The specific strain of mice or the tumor model itself may have unique sensitivities to the compound.
-
Compound Stability: Ensure the compound is stable in the formulation over the dosing period. Degradation could lead to loss of efficacy or the generation of toxic byproducts.
Q3: How can we mitigate gastrointestinal toxicity observed in our rat toxicology studies?
Strategies to manage GI toxicity in preclinical models include:
-
Dose Fractionation: Splitting the total daily dose into two or more administrations can reduce peak plasma concentrations and associated toxicities.
-
Supportive Care: Providing fluid and electrolyte support can help manage dehydration resulting from diarrhea.
-
Dietary Modifications: Using a more easily digestible diet can sometimes alleviate GI stress.
-
Concomitant Medications: While not ideal in a toxicology study, the use of anti-diarrheal agents could be explored in efficacy models if necessary, but this would be a confounding factor.
Troubleshooting Guides
Issue: High variability in drug exposure (AUC, Cmax) between animals in the same dose group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | Ensure all technical staff are trained on the same, precise dosing procedure (e.g., gavage volume, speed of injection). |
| Formulation Issues | Verify the homogeneity and stability of the dosing formulation. The compound may be precipitating out of solution. |
| Fasting State | Differences in food consumption prior to dosing can affect oral absorption. Standardize the fasting period for all animals. |
| Gastrointestinal Effects | The drug itself may be causing GI distress (e.g., stasis, diarrhea) that affects its own absorption. Monitor for these effects. |
Issue: Lack of correlation between dose and observed toxicity.
| Possible Cause | Troubleshooting Steps |
| Non-Linear Pharmacokinetics | The drug's absorption or clearance may be saturated at higher doses, leading to a non-linear relationship between dose and exposure. |
| Target Saturation | The pharmacological target may be fully engaged at lower doses, with higher doses only increasing off-target effects. |
| Delayed Toxicity | The toxic effects may have a delayed onset. Extend the observation period to capture late-emerging toxicities. |
| Metabolic Induction/Inhibition | The drug may be altering its own metabolism over time with repeated dosing. |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c or NOD/SCID for xenograft studies). Use both male and female mice, typically 6-8 weeks old.
-
Acclimation: Allow animals to acclimate for at least one week before the start of the study.
-
Dose Selection: Based on preliminary range-finding studies, select 4-5 dose levels.
-
Grouping: Assign 3-5 mice per dose group. Include a vehicle control group.
-
Dosing: Administer the compound (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 14 or 28 days).
-
Monitoring:
-
Body Weight: Measure daily or 3 times per week. A sustained weight loss of >15-20% is often a sign of significant toxicity.
-
Clinical Signs: Observe animals daily for any signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, diarrhea). Score these observations.
-
Mortality: Record any deaths.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe clinical signs of toxicity.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to look for organ-level toxicities.
Visualizations
Caption: A typical workflow for determining the Maximum Tolerated Dose (MTD) in preclinical models.
Caption: A simplified diagram illustrating how a kinase inhibitor might cause toxicity through off-target effects.
LY2334737 stability in cell culture media
Welcome to the technical support center for LY2334737. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally available prodrug of the anticancer agent gemcitabine.[1] It is designed with an amide-linked valproate to enhance its stability and allow for oral administration.[2] The primary mechanism of action involves its conversion to gemcitabine, which then exerts its cytotoxic effects. This conversion is primarily mediated by the enzyme carboxylesterase 2 (CES2).[1][3] Once converted, gemcitabine is phosphorylated intracellularly to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1] These active forms inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells.[1][4]
Q2: How stable is this compound in cell culture media?
A2: Currently, there is limited publicly available quantitative data on the stability of this compound in specific cell culture media such as DMEM or RPMI-1640, with or without fetal bovine serum (FBS). The stability of a compound in cell culture can be influenced by various factors including media composition, pH, temperature, and the presence of cellular enzymes. As a prodrug, this compound is designed to be relatively stable to allow for absorption and systemic distribution. Its conversion to gemcitabine is dependent on the presence of the enzyme CES2.[3] For precise experimental planning, it is highly recommended to determine the stability of this compound under your specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section of this guide.
Q3: My cells are not responding to this compound treatment. What could be the issue?
A3: Lack of cellular response to this compound can be due to several factors. A primary consideration is the expression level of carboxylesterase 2 (CES2) in your cell line.[3] Since CES2 is required to convert the prodrug this compound into its active form, gemcitabine, cells with low or no CES2 expression will likely be resistant to this compound.[3] It is advisable to verify the CES2 expression status of your cell line through methods like RT-qPCR or Western blotting. Additionally, issues with compound solubility or degradation in the culture media could also contribute to a lack of efficacy.
Q4: I am observing unexpected toxicity in my experiments. What could be the cause?
A4: Unexpected toxicity could arise from the accumulation of gemcitabine or its metabolites, especially in cells with high CES2 activity. It is also important to consider the potential off-target effects of the valproate moiety released upon hydrolysis of this compound. Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is within a non-toxic range for your specific cell line. Running a vehicle control is crucial to distinguish between compound-specific toxicity and solvent effects.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Cell passage number, confluency, and health can affect drug response. 2. Inconsistent this compound activity: Degradation of the compound in stock solutions or working dilutions. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Precipitation of this compound in cell culture media | Low aqueous solubility: The compound may be precipitating out of solution when diluted from a high-concentration stock (e.g., in DMSO) into the aqueous culture medium. | 1. Optimize dilution: Perform serial dilutions to avoid a large concentration jump. 2. Check final solvent concentration: Ensure the final concentration of the organic solvent is low and non-toxic to the cells. 3. Visual inspection: Carefully inspect the media for any signs of precipitation after adding the compound. |
| Low potency or lack of effect | 1. Low or absent CES2 expression: The cell line may not express the necessary enzyme to activate the prodrug. 2. Degradation of this compound: The compound may be unstable under the specific culture conditions. | 1. Assess CES2 expression: Determine the mRNA or protein levels of CES2 in your cell line. Consider using a CES2-positive cell line as a positive control. 2. Evaluate compound stability: Perform a stability study of this compound in your cell culture media using the protocol provided below. |
Data Presentation
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Media Type | Serum (%) | Time (hours) | % Remaining this compound |
| DMEM | 10 | 0 | 100 |
| 24 | Data to be determined | ||
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| RPMI-1640 | 10 | 0 | 100 |
| 24 | Data to be determined | ||
| 48 | Data to be determined | ||
| 72 | Data to be determined |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using LC-MS
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
LC-MS system
-
Acetonitrile (ACN) with 0.1% formic acid (or other suitable quenching solution)
-
Internal standard (IS) for LC-MS analysis
Methodology:
-
Preparation of this compound solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the cell culture medium (with or without FBS) with this compound to the desired final concentration.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a plate. Incubate at 37°C in a cell culture incubator.
-
Time points: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot from the incubating medium.
-
Sample quenching: Immediately quench the enzymatic and chemical reactions by adding a cold quenching solution (e.g., 3 volumes of ACN with 0.1% formic acid and internal standard).
-
Protein precipitation: Vortex the samples and centrifuge at high speed to pellet precipitated proteins.
-
LC-MS analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS method to quantify the concentration of the parent compound (this compound).
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for assessing its stability.
References
- 1. Facebook [cancer.gov]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human carboxylesterase-2 hydrolyzes the prodrug of gemcitabine (this compound) and confers prodrug sensitivity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in LY2334737 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2334737. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the cytotoxic effect of this compound across different cancer cell lines. What could be the underlying cause?
A1: Inconsistent cytotoxic effects of this compound are often linked to the differential expression and activity of human carboxylesterase 2 (CES2), the enzyme responsible for hydrolyzing the prodrug this compound into its active form, gemcitabine.[1][2]
Troubleshooting Steps:
-
Assess CES2 Expression: We recommend quantifying CES2 mRNA and protein levels in your panel of cell lines. Cell lines with higher CES2 expression are likely to exhibit greater sensitivity to this compound.[1]
-
Direct Gemcitabine Treatment: As a control, treat your cell lines with gemcitabine directly. This will help determine if the observed resistance is specific to the prodrug activation step or if it is due to downstream resistance mechanisms to gemcitabine itself.
-
Genetic Analysis: Consider sequencing the CES2 gene in your cell lines to identify any potential polymorphisms that may affect enzyme activity, as genetic variations have been associated with altered drug response.[3]
Q2: Our in vivo xenograft studies with this compound are showing unexpected toxicity, including significant weight loss and elevated liver enzymes. How can we mitigate these effects?
A2: this compound, being a prodrug of gemcitabine, can lead to systemic toxicities commonly associated with gemcitabine, such as fatigue, nausea, and elevated transaminase levels.[4] The oral administration route of this compound is designed to provide prolonged exposure to gemcitabine, which might contribute to cumulative toxicity.[5]
Troubleshooting Steps:
-
Dose and Schedule Optimization: The maximum tolerated dose (MTD) in clinical studies was determined to be 40 mg.[4][6] If you are observing toxicity, consider reducing the dose or altering the dosing schedule. For instance, an every-other-day dosing regimen has been explored and may be better tolerated.[5]
-
Monitor Liver Function: Regularly monitor liver enzymes (ALT, AST) in your animal models to detect early signs of hepatotoxicity. Unexpected hepatic toxicities have been observed in some patient populations.[3][7][8]
-
Supportive Care: Ensure adequate supportive care for the animals, including hydration and nutritional support, to help manage treatment-related side effects.
Q3: We are not observing the expected level of anti-tumor activity in our experiments. What are the potential reasons for this lack of efficacy?
A3: A lack of anti-tumor activity could stem from several factors, ranging from suboptimal drug activation to inherent resistance of the tumor model to gemcitabine's mechanism of action.
Troubleshooting Steps:
-
Confirm Prodrug Conversion: Ensure that this compound is being effectively converted to gemcitabine in your experimental system. As mentioned, low CES2 expression can lead to insufficient activation.[1]
-
Evaluate Gemcitabine Transporters: The cellular uptake of gemcitabine is mediated by nucleoside transporters. Low expression of these transporters in your tumor model could limit the intracellular concentration of the active drug.
-
Assess Downstream Pathways: Gemcitabine's cytotoxic effect relies on its incorporation into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis.[2][5] Resistance can arise from alterations in DNA repair pathways or anti-apoptotic signaling.
-
Consider Metronomic Dosing: this compound is suited for metronomic dosing schedules (frequent low doses). This approach may enhance antitumor efficacy compared to traditional maximum tolerated dose regimens.[1][9]
Quantitative Data Summary
Table 1: Summary of Dose-Limiting Toxicities (DLTs) in Clinical Trials
| Dose Level | DLTs Observed | Reference |
| 40-50 mg (Monotherapy) | Fatigue, Elevated Transaminase Levels | [4][6] |
| 40 mg (in combination with Erlotinib) | Fatigue, Elevated Liver Enzyme Levels | [4] |
| 30 mg/day (Japanese Patients) | Grade 3 Transaminase Elevation | [3] |
| 40 mg/day (Japanese Patients) | Hepatic Toxicities, Thrombocytopenia | [3] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Tmax (Oral) | ~0.5 hours | Mice, Rats, Dogs | [10] |
| Bioavailability | Improved compared to oral gemcitabine | Preclinical | [9] |
| Hydrolysis Rate (in vitro) | Slow in liver and intestinal S9 fractions | Mouse, Dog, Monkey, Human | [10] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in a complete cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared drug dilutions. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Activation and mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Phase I study of oral gemcitabine prodrug (this compound) in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of Oral gemcitabine prodrug (this compound) alone and in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase 1b study of the oral gemcitabine 'Pro-drug' this compound in combination with capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 dose escalation and pharmacokinetic evaluation of oral gemcitabine prodrug (this compound) in combination with docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Genetic Variations in CES2 and LY2334737 Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gemcitabine prodrug, LY2334737, and investigating the impact of genetic variations in the Carboxylesterase 2 (CES2) gene on its metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the metabolic activation of this compound?
A1: The primary enzyme responsible for the hydrolysis of the prodrug this compound to its active form, gemcitabine, is Carboxylesterase 2 (CES2).[1] Studies have shown that of the human CES isozymes tested (CES1, CES2, and CES3), only CES2 demonstrates significant hydrolytic activity towards this compound.[1]
Q2: Are there known genetic variations in the CES2 gene that could affect this compound metabolism?
A2: Yes, several single nucleotide polymorphisms (SNPs) in the CES2 gene have been identified and functionally characterized. While direct studies on the impact of these variants on this compound metabolism are limited, functional analyses with other substrates indicate that certain variants lead to decreased or a complete loss of enzymatic activity.[2][3][4] These variants are therefore highly likely to affect the conversion of this compound to gemcitabine.
Q3: Which specific CES2 genetic variations have been shown to have functional consequences?
A3: Several CES2 variants have been identified that result in reduced or abolished enzymatic function. These include:
-
R34W (100C>T): This nonsynonymous SNP results in a variant protein with little to no esterase activity.[2][3]
-
V142M (424G>A): Similar to R34W, this nonsynonymous variant leads to a functionally deficient enzyme.[2][3]
-
IVS8-2A>G: This intronic SNP affects splicing, leading to truncated, non-functional CES2 proteins.[2][3]
-
R180H: This polymorphic variant has been shown to differ from the wild-type CES2 in the hydrolysis of other drug substrates.[4]
Q4: What are the kinetic parameters for the hydrolysis of this compound by wild-type CES2?
A4: For the wild-type human CES2 enzyme, the Michaelis-Menten kinetic parameters for the hydrolysis of this compound have been determined to be:
-
Km: 43 μmol/L
-
Vmax: 40 nmol/min/mg protein[1]
Q5: How does the metabolism of this compound proceed after its conversion to gemcitabine?
A5: Following hydrolysis of this compound by CES2 to gemcitabine, gemcitabine is taken up by cells and is phosphorylated by the enzyme deoxycytidine kinase to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). These active metabolites inhibit DNA synthesis, leading to cell death.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected conversion of this compound to gemcitabine in an in vitro assay.
| Possible Cause | Troubleshooting Step |
| Low CES2 enzyme activity | Verify the activity of your recombinant CES2 or the expression level of CES2 in your cell lysates using a control substrate like p-nitrophenyl acetate. |
| Incorrect assay conditions | Ensure the pH of your reaction buffer is optimal for CES2 activity (typically around pH 7.4). Check incubation time and temperature. |
| Presence of inhibitors | Some compounds can inhibit CES2 activity. Ensure your assay components do not contain known CES inhibitors. |
| Genetic variant of CES2 | If using a cell line, consider genotyping the CES2 gene to check for the presence of known loss-of-function variants. |
Problem 2: High variability in this compound efficacy across different cancer cell lines.
| Possible Cause | Troubleshooting Step |
| Differential CES2 expression | Quantify the mRNA and protein expression levels of CES2 in your panel of cell lines. A positive correlation between CES2 expression and this compound cytotoxicity is expected.[1] |
| Presence of CES2 genetic variants | Sequence the CES2 gene in your cell lines to identify any known functional SNPs that could impair this compound activation. |
| Differences in downstream pathways | Assess the expression and activity of deoxycytidine kinase and other enzymes involved in gemcitabine's mechanism of action. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Wild-Type Human CES2 for this compound Hydrolysis
| Enzyme | Substrate | Km (μmol/L) | Vmax (nmol/min/mg protein) |
| Recombinant Human CES2 | This compound | 43 | 40 |
Data from Pratt et al. (2013)[1]
Table 2: Functional Consequences of Known CES2 Genetic Variations on Substrate Hydrolysis
| CES2 Variant | Amino Acid Change | rsID | Functional Impact on Other Substrates | Potential Impact on this compound Metabolism |
| c.100C>T | R34W | rs72547531 | Little to no esterase activity | Significantly reduced or abolished conversion to gemcitabine |
| c.424G>A | V142M | rs149156369 | Little to no esterase activity | Significantly reduced or abolished conversion to gemcitabine |
| IVS8-2A>G | Splicing defect | rs1139470 | Aberrant splicing leading to truncated, non-functional protein | Significantly reduced or abolished conversion to gemcitabine |
| - | R180H | - | Altered hydrolysis of other drug substrates | Potentially altered kinetics of conversion to gemcitabine |
Note: While the direct impact of these variants on this compound has not been reported, their demonstrated effects on other substrates strongly suggest a high likelihood of altered this compound metabolism.
Experimental Protocols
Recombinant CES2 Hydrolysis Assay for this compound
This protocol is adapted from studies investigating the hydrolysis of prodrugs by recombinant carboxylesterases.[1]
Materials:
-
Recombinant human CES2 enzyme
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
HPLC system with a suitable column for separation of this compound and gemcitabine
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of recombinant human CES2 in the reaction buffer.
-
In a microcentrifuge tube, pre-warm the reaction buffer to 37°C.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed buffer, followed by the addition of the CES2 enzyme solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amounts of remaining this compound and the formed gemcitabine.
-
Calculate the rate of hydrolysis. For kinetic parameter determination, repeat the assay with varying concentrations of this compound.
Cell-Based Cytotoxicity Assay for this compound
This protocol is a general guide for assessing the cytotoxic effects of this compound in cell lines with varying CES2 expression.
Materials:
-
Cancer cell lines (with known CES2 expression levels)
-
Cell culture medium and supplements
-
This compound and gemcitabine (as a positive control)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and gemcitabine in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the drugs. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plates for a period that allows for the drug to exert its effect (e.g., 72 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each drug in each cell line.
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Experimental workflow for assessing CES2 activity on this compound.
Caption: Troubleshooting logic for inconsistent this compound metabolism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Functional characterization of three naturally occurring single nucleotide polymorphisms in the CES2 gene encoding carboxylesterase 2 (HCE-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The COVID-19 Oral Drug Molnupiravir Is a CES2 Substrate: Potential Drug-Drug Interactions and Impact of CES2 Genetic Polymorphism In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to LY2334737
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to LY2334737. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an orally available prodrug of the anticancer agent gemcitabine.[1][2][3] Its primary mechanism of action relies on its conversion to gemcitabine, which then exerts its cytotoxic effects. This conversion is catalyzed by the enzyme Carboxylesterase 2 (CES2), which is highly expressed in the liver and gastrointestinal tract.[1][4] Once converted, gemcitabine is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA replication. dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[2]
Q2: We are observing decreased sensitivity to this compound in our long-term cell culture models that were initially sensitive. What are the potential mechanisms of this acquired resistance?
A2: Acquired resistance to this compound is likely multifaceted and can be broadly categorized into two main areas: resistance mechanisms affecting the prodrug activation and mechanisms related to gemcitabine resistance.
-
Impaired Prodrug Activation: A primary mechanism of resistance specific to this compound would be the downregulation or loss of CES2 expression.[1][4] Since CES2 is essential for the conversion of this compound to its active form, gemcitabine, reduced CES2 activity would lead to decreased intracellular concentrations of gemcitabine and consequently, reduced drug efficacy.
-
Gemcitabine Resistance Mechanisms: Once this compound is converted to gemcitabine, cancer cells can develop resistance through various mechanisms well-documented for gemcitabine. These include:
-
Altered Drug Transport and Metabolism:
-
Decreased expression of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for gemcitabine uptake into the cell.
-
Reduced activity of deoxycytidine kinase (dCK), the enzyme that performs the initial and rate-limiting phosphorylation of gemcitabine.
-
Increased expression of ribonucleotide reductase subunits M1 and M2 (RRM1/RRM2), the target of dFdCDP.[2][3][5][6]
-
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as PI3K/Akt, Focal Adhesion Kinase (FAK), Src, and c-Met can promote cell survival and override the apoptotic signals induced by gemcitabine.[6][7][8]
-
Epigenetic Modifications: Changes in DNA methylation patterns can lead to the altered expression of genes involved in drug sensitivity and resistance. For instance, demethylation and subsequent overexpression of 14-3-3σ have been implicated in gemcitabine resistance.[1]
-
Q3: How can we experimentally investigate if decreased CES2 expression is the cause of resistance in our cell lines?
A3: To determine if reduced CES2 expression is mediating resistance to this compound, you can perform the following experiments:
-
Quantitative Real-Time PCR (qRT-PCR): Compare the mRNA expression levels of CES2 in your resistant cell line versus the parental, sensitive cell line.
-
Western Blotting: Analyze the protein levels of CES2 in both sensitive and resistant cell lines to confirm if the changes in mRNA levels translate to protein expression.
-
Enzymatic Activity Assay: Measure the carboxylesterase activity in cell lysates from both cell lines using a specific substrate for CES2 to determine if the enzymatic function is compromised.
-
Genetic Rescue Experiment: Transfect the resistant cell line with a vector expressing CES2. If the sensitivity to this compound is restored, it strongly suggests that downregulation of CES2 is a key resistance mechanism.
Troubleshooting Guides
Problem: Inconsistent this compound Efficacy in Xenograft Models
| Potential Cause | Troubleshooting Steps |
| Variable CES2 Expression in Tumors | 1. Perform immunohistochemistry (IHC) or Western blot analysis on tumor samples to assess CES2 protein levels. 2. Stratify animals based on baseline tumor CES2 expression before starting treatment to reduce variability. 3. Consider using cell lines with confirmed high and low CES2 expression as positive and negative controls in your xenograft studies. |
| Poor Oral Bioavailability in Animal Model | 1. Confirm the proper formulation and administration of this compound. 2. Perform pharmacokinetic analysis to measure plasma concentrations of both this compound and gemcitabine to ensure adequate drug exposure. |
| Development of Acquired Resistance | 1. Excise tumors at the end of the study, especially from animals that initially responded but then relapsed. 2. Analyze these tumors for the expression of CES2 and key gemcitabine resistance markers (e.g., hENT1, dCK, RRM1/RRM2) via qRT-PCR, Western blot, or IHC. |
Experimental Protocols
Protocol 1: Assessment of CES2 Expression by qRT-PCR
-
RNA Extraction: Isolate total RNA from both sensitive and resistant cell lines using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a suitable PCR master mix and primers specific for human CES2 and a housekeeping gene (e.g., GAPDH, ACTB).
-
CES2 Forward Primer: 5'-AGGAAGAGTTTGCCATTGCTGA-3'
-
CES2 Reverse Primer: 5'-TCAGAGATAGAGAGAGCCACGA-3'
-
-
Data Analysis: Calculate the relative expression of CES2 in the resistant cells compared to the sensitive cells using the ΔΔCt method.
Protocol 2: Western Blot Analysis of Resistance Markers
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a 4-20% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CES2, hENT1, dCK, RRM1, RRM2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound activation and potential resistance mechanisms.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Molecular mechanisms of acquired gemcitabine resistance in pancreatic cancer [scholarworks.indianapolis.iu.edu]
- 2. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to gemcitabine and cross-resistance in human pancreatic cancer clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global trends in resistance studies of gemcitabine and pancreatic cancer: a bibliometric and visual analysis from 2010 to 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Off-Target Effects and Troubleshooting for LY2334737 in Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using LY2334737 in cell-based assays. It addresses potential issues related to its mechanism as a prodrug and offers troubleshooting strategies to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available prodrug of the anticancer agent gemcitabine.[1][2] By itself, this compound is non-cytotoxic.[1] Its therapeutic effect is dependent on its hydrolysis by the enzyme carboxylesterase 2 (CES2) to release the active drug, gemcitabine.[1][2] Gemcitabine is then phosphorylated intracellularly to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites inhibit ribonucleotide reductase and are incorporated into DNA, ultimately leading to the inhibition of DNA synthesis and apoptosis.[2][3]
Q2: Are there known off-target effects of the this compound molecule itself?
A2: Currently, there is no widespread evidence from kinome scans or similar profiling studies to suggest that the intact this compound molecule has significant off-target activities at typical experimental concentrations. The primary consideration for "off-target" or unexpected effects in cell-based assays stems from the efficiency of its conversion to gemcitabine and the cellular response to gemcitabine.
Q3: Why do I observe high variability in the potency of this compound across different cell lines?
A3: The cytotoxic potency of this compound is highly dependent on the expression and activity of carboxylesterase 2 (CES2) in the cell line being tested.[1][2] Cell lines with high levels of CES2 will more efficiently convert this compound to gemcitabine, resulting in greater potency (lower IC50). Conversely, cell lines with low or negligible CES2 expression will be less sensitive to this compound.[1] It is crucial to characterize the CES2 expression status of your cell lines when interpreting cytotoxicity data.
Q4: What are appropriate controls when using this compound in a cell-based assay?
A4: To ensure that the observed effects are due to the conversion of this compound to gemcitabine, the following controls are recommended:
-
Vehicle Control: A control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Gemcitabine Positive Control: A dose-response curve for gemcitabine should be run in parallel to determine the cell line's sensitivity to the active drug.
-
CES2-Negative Cell Line: If possible, include a cell line with known low or absent CES2 expression to demonstrate the dependence of this compound's activity on this enzyme.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Passage Number | Use cells at a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Variable CES2 Expression | If working with primary cells or unstable cell lines, CES2 expression may vary. Perform qPCR or western blotting to confirm consistent CES2 expression across experiments. |
| Compound Instability | Prepare fresh stock solutions of this compound and gemcitabine for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of microtiter plates for experimental samples. Fill the outer wells with sterile media or PBS. |
Problem 2: Unexpectedly Low Potency of this compound
| Potential Cause | Troubleshooting Steps |
| Low or Absent CES2 Expression in the Cell Line | Measure CES2 mRNA or protein levels in your cell line. Compare the IC50 of this compound to that of gemcitabine. If the cell line is sensitive to gemcitabine but not this compound, low CES2 activity is the likely cause. Consider using a cell line known to express high levels of CES2 or transiently transfecting your cells with a CES2 expression vector.[1] |
| Rapid Degradation of Gemcitabine | Some cell types may have high levels of cytidine deaminase (CDA), which inactivates gemcitabine.[4] While this compound is designed to protect against this, rapid intracellular degradation of the newly formed gemcitabine could be a factor. |
| Inefficient Drug Uptake | While this compound is designed for oral absorption, its uptake into specific cell lines in vitro could be a limiting factor. The subsequent uptake of the active metabolite, gemcitabine, is also dependent on nucleoside transporters. |
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound and a positive control (gemcitabine) in complete growth medium. Include a vehicle-only control.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration appropriate for assessing anti-proliferative effects (e.g., 72 hours) under standard cell culture conditions.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Carboxylesterase 2 (CES2) Activity
This protocol provides a general workflow. Specific substrates and assay conditions may need optimization.
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Wash the cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Homogenize the cells and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Enzymatic Assay:
-
Prepare a reaction mixture containing a fluorogenic CES2 substrate (e.g., p-nitrophenyl acetate, which is not specific, or a more specific substrate if available) in an appropriate assay buffer.
-
Add a standardized amount of cell lysate to the reaction mixture in a 96-well plate.
-
Incubate at 37°C and measure the increase in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis: Calculate the rate of substrate hydrolysis per milligram of total protein to determine the relative CES2 activity.
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Workflow for troubleshooting inconsistent results.
References
Validation & Comparative
A Head-to-Head Battle in Oncology: LY2334737 Versus Gemcitabine in Preclinical Cancer Models
In the landscape of cancer therapeutics, the pursuit of enhanced efficacy and improved patient convenience is a constant driver of innovation. This guide provides a detailed comparison of the in vivo efficacy of LY2334737, an oral prodrug of gemcitabine, and its parent drug, gemcitabine, a cornerstone of chemotherapy regimens for various solid tumors. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data, experimental methodologies, and the underlying mechanisms of action.
Executive Summary
This compound was designed to overcome the limitations of intravenous gemcitabine, such as rapid metabolism and the need for clinical administration. By modifying the gemcitabine molecule, this compound allows for oral administration and provides prolonged systemic exposure to the active drug. Preclinical studies in xenograft models of human cancers, including colon and lung cancer, have demonstrated that oral metronomic dosing of this compound can achieve comparable or even superior antitumor activity compared to standard intravenous doses of gemcitabine. This suggests a promising future for oral-based therapies in cancers traditionally treated with gemcitabine.
In Vivo Efficacy: A Comparative Analysis
The antitumor activities of this compound and gemcitabine have been evaluated in various human tumor xenograft models. The following tables summarize the key findings from a pivotal study, providing a quantitative comparison of their efficacy.
| Drug | Dose and Schedule | Administration Route | Tumor Model | Maximal Tumor Growth Inhibition (%) | Day of Maximal Inhibition |
| This compound | 7.55 mg/kg, once a day for 14 doses | Oral (p.o.) | HCT-116 (Colon) | 67 | 26 |
| Gemcitabine | 120 mg/kg, once a week for 2 doses | Intravenous (i.v.) | HCT-116 (Colon) | Not specified as efficacious as 7.55 mg/kg this compound | 26 |
| This compound | 6 mg/kg, daily for 21 days | Oral (p.o.) | PXF 1118 (Mesothelioma) | Equivalent to 240 mg/kg gemcitabine | - |
| Gemcitabine | 240 mg/kg, once a week for 3 weeks | Intravenous (i.v.) | PXF 1118 (Mesothelioma) | Equivalent to 6 mg/kg this compound | - |
| This compound | 6 mg/kg, daily for 21 days | Oral (p.o.) | LXFE 937 (NSCLC) | Equivalent to 240 mg/kg gemcitabine | - |
| Gemcitabine | 240 mg/kg, once a week for 3 weeks | Intravenous (i.v.) | LXFE 937 (NSCLC) | Equivalent to 6 mg/kg this compound | - |
| This compound | Not specified | Oral (p.o.) | LXFE 397 (NSCLC) | Significantly greater than gemcitabine | - |
| Gemcitabine | Not specified | Intravenous (i.v.) | LXFE 397 (NSCLC) | - | - |
Table 1: Comparative Antitumor Efficacy of this compound and Gemcitabine in Human Tumor Xenografts. NSCLC: Non-Small Cell Lung Cancer. Data extracted from a 2013 study by Pratt et al.
Mechanisms of Action: A Tale of Two Drugs
Both this compound and gemcitabine ultimately exert their cytotoxic effects through the same active metabolites that disrupt DNA synthesis. However, their initial pathways to activation differ significantly.
This compound is an amide prodrug of gemcitabine, designed to be orally available and resistant to premature metabolism.[1] Following oral administration, it is absorbed and slowly hydrolyzed by the enzyme carboxylesterase 2 (CES2) to release gemcitabine into the systemic circulation.[2] This slow conversion leads to prolonged exposure to gemcitabine.
Once gemcitabine is released, it is transported into cancer cells and undergoes a series of phosphorylation steps to become active. Deoxycytidine kinase (dCK) converts it to gemcitabine monophosphate (dFdCMP). Subsequently, other kinases form the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[3] These active forms inhibit DNA synthesis through two primary mechanisms: dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA replication, and dFdCTP is incorporated into DNA, leading to chain termination and apoptosis.[3][4]
References
Preclinical Evaluation of LY2334737 in Combination with Capecitabine for Colorectal Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data available for the combination therapy of LY2334737, an oral prodrug of gemcitabine, and capecitabine, an oral prodrug of 5-fluorouracil (5-FU), in the context of colorectal cancer. The following sections detail the antitumor efficacy, experimental methodologies, and proposed mechanisms of action based on available preclinical studies.
Antitumor Efficacy in Human Colon Cancer Xenograft Models
Preclinical studies have demonstrated that the combination of this compound and capecitabine results in enhanced antitumor activity compared to either agent alone in various human colon cancer xenograft models. The data from these studies, including cell line-derived and patient-derived xenografts, are summarized below.
Data Presentation: Tumor Growth Inhibition
| Xenograft Model | Treatment Group | Dosage | Maximum Tumor Inhibition (%) |
| HCT-116 | This compound | 4 mg/kg | Not explicitly stated, but combination was superior to monotherapy |
| Capecitabine | 175 mg/kg | Not explicitly stated, but combination was superior to monotherapy | |
| This compound + Capecitabine | 4 mg/kg + 175 mg/kg | Greater than either monotherapy (p ≤ 0.01) | |
| HT-29 | This compound | 4 mg/kg | 89 |
| Capecitabine | 150 mg/kg | 68 | |
| This compound + Capecitabine | 4 mg/kg + 150 mg/kg | 93 | |
| CXF 676 (Patient-Derived) | This compound | 4 mg/kg | 51 |
| Capecitabine | 150 mg/kg | 60 | |
| This compound + Capecitabine | 4 mg/kg + 150 mg/kg | 78 |
Experimental Protocols
The following methodologies are based on a key preclinical study evaluating the combination of this compound and capecitabine and are supplemented with standard protocols for human tumor xenograft models.
Human Colon Carcinoma Xenograft Model
-
Cell Lines and Patient-Derived Xenografts (PDX):
-
Human colorectal carcinoma cell lines HCT-116 and HT-29 were utilized.
-
A patient-derived colon tumor xenograft, CXF 676, was also used to assess efficacy in a more clinically relevant model.
-
-
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 10-12 weeks old, were used. Animals were housed in specific-pathogen-free conditions.
-
-
Tumor Implantation:
-
A suspension of 1 x 10⁷ viable HCT-116 or HT-29 cells in a solution containing Matrigel (volume of 100 µL) was injected subcutaneously into the hind flank of each mouse[1]. For the PDX model, tumor fragments were similarly implanted.
-
-
Treatment Administration:
-
Treatment was initiated once the tumors reached a palpable size, typically between 50-150 mm³.
-
This compound and capecitabine were administered orally via gavage once a day for 14 consecutive days.
-
-
Tumor Volume Measurement:
-
Tumor dimensions were measured regularly (e.g., twice weekly) using digital calipers.
-
Tumor volume was calculated using the formula: Tumor Volume = (length x width²) x 0.5 [2].
-
-
Efficacy Evaluation:
-
The primary endpoint was tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of treated groups compared to the vehicle-treated control group.
-
Mechanism of Action and Signaling Pathways
This compound is an oral prodrug of the well-established anticancer agent gemcitabine[3]. Capecitabine is an oral prodrug that is converted to 5-fluorouracil (5-FU) within the body[4]. Both gemcitabine and 5-FU are antimetabolites that disrupt DNA synthesis, leading to cancer cell death.
The combination of this compound and capecitabine may exert a synergistic effect through the induction of key enzymes involved in their activation. Preclinical findings in the HCT-116 tumor model indicated that the dual therapy led to the upregulation of carboxylesterase 2 (CES2) and concentrative nucleoside transporter-3 (CNT3). CES2 is crucial for the hydrolysis of this compound to gemcitabine and is also involved in the initial activation step of capecitabine[4][5][6]. CNT3 is a nucleoside transporter that can facilitate the cellular uptake of gemcitabine and the metabolites of capecitabine.
Signaling Pathway of this compound and Capecitabine Activation and Action
Caption: Activation and mechanism of action of this compound and capecitabine.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for in vivo xenograft studies.
References
- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human carboxylesterase-2 hydrolyzes the prodrug of gemcitabine (this compound) and confers prodrug sensitivity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Gemcitabine Prodrugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various gemcitabine prodrugs, offering a comprehensive overview of their performance against the parent drug and each other. The data presented is collated from numerous preclinical and clinical studies to facilitate informed decisions in the development of next-generation nucleoside analogs.
Gemcitabine, a cornerstone of chemotherapy for various solid tumors including pancreatic, non-small cell lung, and bladder cancers, is hampered by significant clinical limitations. Its rapid metabolism by cytidine deaminase (CDA), poor oral bioavailability, and the development of chemoresistance mechanisms necessitate the exploration of prodrug strategies. These approaches aim to enhance the therapeutic index of gemcitabine by improving its pharmacokinetic profile, increasing its tumor-specific activation, and overcoming resistance. This guide delves into a head-to-head comparison of prominent gemcitabine prodrugs, presenting key experimental data in a structured format.
In Vitro Cytotoxicity
The in vitro potency of gemcitabine prodrugs is a critical initial assessment of their potential anticancer activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting biological or biochemical functions. The following table summarizes the IC50 values of various gemcitabine prodrugs against different cancer cell lines, as determined by the MTT assay.
| Prodrug | Cancer Cell Line | IC50 (µM) | Parent Gemcitabine IC50 (µM) | Reference |
| S-Gem | SMMC-7721 (Hepatocellular Carcinoma) | 1.4 | Not Reported in Study | |
| A549 (Lung Adenocarcinoma) | 0.6 | Not Reported in Study | [1] | |
| HeLa (Cervical Cancer) | 2.2 | Not Reported in Study | [1] | |
| A-Gem | PSN1 (Pancreatic Cancer) | Not specified, but comparable to Gemcitabine | Not specified | [1] |
| BxPC3 (Pancreatic Cancer) | Not specified, but comparable to Gemcitabine | Not specified | [1] | |
| Gem-ZZQ | H1975 (Non-Small Cell Lung Cancer) | Similar to Gemcitabine | Not specified | |
| HCC827 (Non-Small Cell Lung Cancer) | Similar to Gemcitabine | Not specified | [2] | |
| H1299 (Non-Small Cell Lung Cancer) | Similar to Gemcitabine | Not specified | [2] | |
| H157 (Non-Small Cell Lung Cancer) | Similar to Gemcitabine | Not specified | [2] | |
| H460 (Non-Small Cell Lung Cancer) | Similar to Gemcitabine | Not specified | [2] | |
| NUC-1031 | Biliary Tract Cancer Cell Lines (Panel of 10) | Less potent than Gemcitabine | Not specified | [3] |
| 4-N-stearoylGem (4NSG) | MiaPaCa-2 (Pancreatic Cancer) | Significantly lower than Gemcitabine HCl | Not specified | [4][5] |
| PPCL-46 (Primary Pancreatic Cancer) | Significantly lower than Gemcitabine HCl | Not specified | [4][5] | |
| Gemcitabine Derivatives (Com. 10 & 16) | MCF7 (Breast Cancer) | 9.45 (Com. 10), 12.23 (Com. 16) | 8-20 | [6] |
| A549 (Lung Cancer) | 6.93 (Com. 10), 6.60 (Com. 16) | 10-25 | [6] | |
| PC3 (Prostate Cancer) | 12.09 (Com. 10), 21.57 (Com. 16) | 15-30 | [6] |
In Vivo Efficacy in Xenograft Models
Preclinical animal models are instrumental in evaluating the in vivo antitumor activity of drug candidates. The following table summarizes the efficacy of various gemcitabine prodrugs in mouse xenograft models.
| Prodrug | Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Comparison to Gemcitabine | Reference |
| Oral Prodrug 3 | H460 (Non-Small Cell Lung Cancer) | Nude Mice | 40 mg/kg (oral, every 3 days, 4 doses) | 65.2 | Comparable efficacy at a lower dose than IP Gemcitabine (80 mg/kg) | [1] |
| A-Gem | Pancreatic Cancer | Mice | 100 mg/kg (four times) | Statistically analogous efficacy | Similar efficacy with lower myelosuppression compared to Gemcitabine (50 mg/kg) | [1] |
| GemC18-NPs | BxPC-3 (Pancreatic Cancer) | Athymic Mice | Not Specified | Significantly greater tumor growth inhibition | More effective than free gemcitabine | [7] |
| 4-N-stearoylGem (4NSG) | Pancreatic Patient-Derived Xenograft (PDX) | Mice | Not Specified | Significantly inhibited tumor growth | 3-fold higher bioavailability (AUC) and superior tumor inhibition | [4][5] |
| H-gemcitabine | Not Specified | Mice | 25 mg/kg (gemcitabine equivalents) | Significantly more effective | Tumor doubling time of 15 days vs. 6 days for Gemcitabine (100 mg/kg) | [8] |
Pharmacokinetic Parameters
The pharmacokinetic profile of a prodrug is a key determinant of its clinical success, influencing its bioavailability, distribution, and duration of action. The table below compares the pharmacokinetic parameters of several gemcitabine prodrugs with the parent drug.
| Prodrug | Animal Model | Administration Route | Key Pharmacokinetic Findings | Reference |
| Oral Prodrug 3 | Nude Mice | Oral | A 20 mg/kg dose delivered similar systemic exposure as the parent drug. | [1] |
| Gem-Thr | Rats | IV | Increased systemic exposure (AUC) of gemcitabine by 1.83-fold versus free gemcitabine.[1] Remarkably stable in PBS and rat liver microsomes.[1] | [1] |
| V-Gem | Mice | Oral | Did not increase systemic gemcitabine exposure compared to oral gemcitabine due to extensive first-pass activation in intestinal epithelial cells.[9] Low oral bioavailability (<1%).[9] | [9] |
| LY2334737 | Mice, Rats, Dogs | Oral | Absorbed largely intact and provides sustained release of gemcitabine.[10][11] Avoids extensive first-pass metabolism.[10][11] | [10][11] |
| SL-01 | Rats | IV and Oral | Displayed improved absorption, good distribution, high clearance, long mean residence time, and moderate bioavailability.[12] The absolute bioavailability for the sum of gemcitabine was 32.2% for intravenous and 22.2% for oral administration.[12] | [12] |
| 4-N-stearoylGem (4NSG) | Mice | Not Specified | 3-fold higher bioavailability (AUC) compared to Gemcitabine HCl. | [4] |
Clinical Trial Outcomes
Ultimately, the clinical performance of a prodrug determines its therapeutic value. The following is a summary of the clinical trial results for two orally available gemcitabine prodrugs, this compound and NUC-1031.
This compound:
-
Phase I studies demonstrated a dose-proportional increase in exposure of this compound and gemcitabine without accumulation after repeated dosing.[13][14][15]
-
The maximum tolerated dose (MTD) was established at 90 mg for an every-other-day dosing schedule.[15]
-
Dose-limiting toxicities included diarrhea and increased transaminases.[15] In a study in Japanese patients, hepatic toxicities and thrombocytopenia were observed at the 40 mg/day dose.[16]
-
Signs of antitumor activity were observed, with some patients achieving stable disease.[14][15][16] A Phase 1b study in combination with capecitabine showed no drug-drug interactions or unexpected toxicities in US patients.[17]
NUC-1031:
-
Phase Ib/II studies in combination with platinum agents showed encouraging response rates in advanced ovarian and biliary tract cancers.[18][19] In a Phase Ib study for advanced biliary tract cancer, the combination with cisplatin resulted in an objective response rate (ORR) of 44%.[20]
-
NUC-1031 was designed to overcome key resistance mechanisms to gemcitabine.[20][21][22] It enters cells independently of the hENT-1 transporter and is resistant to degradation by CDA.[21][22]
-
However, a Phase III trial (NuTide:121) in advanced biliary tract cancer, comparing NUC-1031 plus cisplatin to gemcitabine plus cisplatin, was discontinued.[20][21][23] While the NUC-1031 arm showed a higher ORR, it did not translate to an overall survival benefit and had a shorter duration of response.[21][23]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the gemcitabine prodrug or parent gemcitabine. A control group receives medium without the drug.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Studies
Xenograft models involve the transplantation of human tumor cells into immunocompromised mice to study the efficacy of anticancer agents.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. The gemcitabine prodrug or parent drug is administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). The control group typically receives the vehicle used to dissolve the drug.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups. Other endpoints may include survival analysis and assessment of metastasis.
-
Toxicity Assessment: The general health of the animals, including body weight and any signs of distress, is monitored to assess the toxicity of the treatment.
-
Tissue Analysis: At the end of the study, tumors and other organs may be harvested for further analysis, such as histology, immunohistochemistry, or measurement of drug concentration.
Visualizing the Mechanism and Rationale
Gemcitabine's Mechanism of Action and Prodrug Strategy
Gemcitabine is a prodrug that requires intracellular activation to exert its cytotoxic effects. The following diagram illustrates the key steps in its mechanism of action and highlights the rationale behind developing gemcitabine prodrugs.
References
- 1. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthesized prodrug of gemcitabine based on oxygen-free radical sensitivity inhibited the growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of NUC-1031: a first-in-class ProTide in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico and in vitro studies of gemcitabine derivatives as anticancer agents [pharmacia.pensoft.net]
- 7. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H-gemcitabine: a new gemcitabine prodrug for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preclinical absorption, distribution, metabolism, and excretion of an oral amide prodrug of gemcitabine designed to deliver prolonged systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolism of SL-01, a prodrug of gemcitabine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase I study of Oral gemcitabine prodrug (this compound) alone and in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I dose escalation and pharmacokinetic evaluation of two different schedules of this compound, an oral gemcitabine prodrug, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I study of oral gemcitabine prodrug (this compound) in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase 1b study of the oral gemcitabine 'Pro-drug' this compound in combination with capecitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ascopubs.org [ascopubs.org]
- 20. cancernetwork.com [cancernetwork.com]
- 21. NUC-1031/Cisplatin Fails to Improve Outcomes in Advanced Biliary Tract Cancer - The ASCO Post [ascopost.com]
- 22. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 23. A phase III randomized study of first-line NUC-1031/cisplatin vs. gemcitabine/cisplatin in advanced biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LY2334737 Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of LY2334737, an oral prodrug of gemcitabine, in patient-derived xenograft (PDX) models. The performance of this compound is compared with its active metabolite, gemcitabine, and another oral chemotherapeutic agent, capecitabine. This document summarizes key experimental data, details the methodologies employed in these studies, and provides visual representations of the experimental workflow and the relevant signaling pathway to aid in the understanding of the preclinical validation of this compound.
Comparative Efficacy in Patient-Derived Xenograft Models
The antitumor activity of this compound has been evaluated in various preclinical models, including patient-derived xenografts, which are known to closely mimic the heterogeneity of human tumors. The following table summarizes the efficacy of this compound in comparison to gemcitabine and capecitabine in different PDX models.
| PDX Model | Drug | Dose and Schedule | Maximum Tumor Growth Inhibition (%) | Citation |
| Colon (CXF 676) | This compound | 4 mg/kg, oral gavage, once a day for 14 days | 51 | [1] |
| Colon (CXF 676) | Capecitabine | 150 mg/kg, oral gavage, once a day for 14 days | 60 | [1] |
| HCT-116 Xenograft | This compound | 7.55 mg/kg, oral gavage, once a day for 14 days | 67 | [1] |
| Mesothelioma (PXF 1118) | This compound | 6 mg/kg, oral gavage, daily for 21 days | Equivalent to Gemcitabine | [2] |
| Mesothelioma (PXF 1118) | Gemcitabine | 240 mg/kg, i.v., once a week for 3 weeks | Equivalent to this compound | [2] |
| NSCLC (LXFE 937) | This compound | 6 mg/kg, oral gavage, daily for 21 days | Equivalent to Gemcitabine | [2] |
| NSCLC (LXFE 937) | Gemcitabine | 240 mg/kg, i.v., once a week for 3 weeks | Equivalent to this compound | [2] |
| NSCLC (LXFE 397) | This compound | 6 mg/kg, oral gavage, daily for 21 days | Significantly greater than Gemcitabine | [2] |
| Pancreatic (PaCa8) | Metronomic Gemcitabine | 30 mg/kg, i.p., q3d | 93 | [3] |
| Pancreatic (PaCa13) | Metronomic Gemcitabine | 30 mg/kg, i.p., q3d | 87 | [3] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of preclinical efficacy studies. Below is a generalized protocol for evaluating drug efficacy in patient-derived xenograft models, based on common practices in the field.
1. PDX Model Establishment and Expansion:
-
Fresh tumor tissue from a patient is surgically resected and transported in a sterile medium on ice.
-
The tumor tissue is mechanically minced into small fragments (2-3 mm³) under sterile conditions.
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are anesthetized, and a small incision is made on the flank.
-
A tumor fragment is subcutaneously implanted into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers. Once tumors reach a certain volume (e.g., 1000-1500 mm³), they are harvested.
-
The harvested tumors are then passaged into new cohorts of mice for expansion and subsequent efficacy studies.
2. Drug Efficacy Study:
-
Once the tumors in the expanded cohort reach a predetermined volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound and Capecitabine: Administered orally via gavage. The drug is typically formulated in a vehicle such as sterile water or a suspension agent.
-
Gemcitabine: Administered intravenously (i.v.) or intraperitoneally (i.p.).
-
-
Dosing Schedule: Dosing can be administered daily, on a 5-day on/2-day off schedule, or other clinically relevant schedules.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Clinical signs of toxicity are also monitored daily.
-
Endpoint: The study is terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration. Tumors are then harvested for further analysis (e.g., histopathology, biomarker analysis).
3. Data Analysis:
-
Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Statistical analysis (e.g., t-test, ANOVA) is performed to determine the significance of the observed differences in tumor growth between the treatment and control groups.
Visualizing the Process and Mechanism
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Conclusion
The available preclinical data from patient-derived xenograft models suggest that this compound is an effective oral prodrug of gemcitabine with significant antitumor activity. In some models, its efficacy is comparable or even superior to intravenously administered gemcitabine. Direct comparisons with capecitabine in a colon PDX model show comparable, and in some cell line-derived xenografts, potentially greater activity. The metronomic dosing schedule of this compound offers a promising therapeutic window. Further investigations in a broader range of PDX models are warranted to fully delineate its clinical potential across different cancer types. The detailed protocols and mechanistic insights provided in this guide are intended to support the design and interpretation of future preclinical studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The differential effects of metronomic gemcitabine and antiangiogenic treatment in patient-derived xenografts of pancreatic cancer: treatment effects on metabolism, vascular function, cell proliferation, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nucleoside Analog Cross-Resistance: A Comparative Analysis with LY2334737
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among nucleoside analogs is paramount for designing effective cancer chemotherapy regimens. This guide provides a comparative analysis of the cross-resistance profile of LY2334737, an oral prodrug of gemcitabine, with other key nucleoside analogs. The data presented herein is derived from in vitro studies on pancreatic cancer cell lines, offering valuable insights into potential mechanisms of resistance and strategies to overcome them.
Quantitative Analysis of Cross-Resistance
The development of resistance to one nucleoside analog can confer resistance to other drugs within the same class, a phenomenon known as cross-resistance. To quantify this, the half-maximal inhibitory concentration (IC50) of various nucleoside analogs was determined in both a parental, drug-sensitive pancreatic cancer cell line (MiaPaCa-2) and its gemcitabine-resistant derivative (GR300).
| Nucleoside Analog | Parental (MiaPaCa-2) IC50 | Gemcitabine-Resistant (GR300) IC50 | Fold Change in Resistance |
| P-pyrimidine Analogs | |||
| Gemcitabine | 20 nM | >2500 nM | >125 |
| Cytarabine | 7 µM | 160 µM | 23 |
| Purine Analogs | |||
| Cladribine | 12.5 µM | >100 µM | >8 |
| Clofarabine | 6 µM | Not Specified | 20-fold increase |
| Fludarabine | Not Specified | No significant difference | No significant difference |
| Other Pyrimidine Analogs | |||
| Azacytidine | Not Specified | No resistance | No resistance |
| Decitabine | Not Specified | No resistance | No resistance |
Deciphering the Mechanisms of Resistance and Cross-Resistance
The primary mechanism of action for this compound involves its intracellular conversion to gemcitabine, which, in its triphosphate form, inhibits DNA synthesis. Resistance to gemcitabine, and by extension this compound, often arises from alterations in the metabolic pathways that activate or inactivate the drug.
Key enzymes implicated in gemcitabine resistance include:
-
Deoxycytidine Kinase (dCK): This enzyme is responsible for the initial and rate-limiting phosphorylation of gemcitabine to its active form. Reduced expression or activity of dCK is a common mechanism of gemcitabine resistance and can lead to cross-resistance with other nucleoside analogs that are also activated by dCK, such as cytarabine.
-
5'-Nucleotidase (5'-NT): This enzyme dephosphorylates and inactivates the monophosphate form of gemcitabine. Increased 5'-NT activity can contribute to gemcitabine resistance.
-
Ribonucleotide Reductase (RRM1): This enzyme is a target of gemcitabine's active diphosphate metabolite. Overexpression of the RRM1 subunit can lead to resistance.
The observed cross-resistance patterns in the gemcitabine-resistant cell line can be explained by these molecular mechanisms. The significant cross-resistance to cytarabine is likely due to the shared reliance on dCK for activation. The lack of cross-resistance to azacytidine and decitabine suggests that their activation and metabolism are not significantly impacted by the resistance mechanisms developed against gemcitabine in this particular cell line.
Experimental Methodologies
Development of Gemcitabine-Resistant Cell Lines
The gemcitabine-resistant MiaPaCa-2 (GR300) cell line was developed through a process of continuous exposure to escalating concentrations of gemcitabine over a period of 16 weeks. The parental MiaPaCa-2 cell line was initially treated with gemcitabine at a concentration equivalent to its IC50 (20 nM). The concentration was gradually increased as the cells developed resistance, ultimately leading to a population of cells capable of surviving in the presence of high concentrations of the drug.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the various nucleoside analogs were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Parental and gemcitabine-resistant cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells were then treated with a range of concentrations of each nucleoside analog for 72 hours.
-
MTT Incubation: Following the treatment period, MTT reagent was added to each well and incubated for 2-4 hours, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability for each drug concentration, and the IC50 values were determined from the resulting dose-response curves.
Signaling Pathways and Resistance Mechanisms
The efficacy of this compound and other nucleoside analogs is intricately linked to cellular signaling pathways that control cell cycle progression and apoptosis. Resistance can emerge through the modulation of these pathways.
A Comparative Guide to Radiosensitization Strategies: Gemcitabine vs. CHK1 Inhibition In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancing the efficacy of radiotherapy is a cornerstone of modern oncology research. This guide provides a comparative overview of two prominent in vitro radiosensitization strategies: the use of the nucleoside analog gemcitabine and the inhibition of the checkpoint kinase 1 (CHK1). While the oral prodrug LY2334737 is a clinical candidate, its in vitro radiosensitization studies are limited. As this compound is a prodrug of gemcitabine, this guide will focus on the extensive in vitro data available for gemcitabine in combination with radiotherapy, and compare it to the targeted approach of CHK1 inhibition.
This document will objectively present experimental data, detail the methodologies for key experiments, and provide visual representations of the underlying biological pathways and experimental workflows. It is important to note that the presented data is a synthesis from various studies, employing different cell lines and experimental conditions. Therefore, a direct comparison of absolute efficacy is challenging, and the data should be interpreted within the context of each experiment.
Quantitative Data Comparison
The following tables summarize quantitative data from in vitro studies investigating the radiosensitizing effects of gemcitabine and CHK1 inhibitors.
Table 1: Effects of Gemcitabine and Radiotherapy on Cell Survival and DNA Damage
| Cell Line | Drug Concentration | Radiation Dose (Gy) | Outcome Measure | Result with RT alone | Result with Gemcitabine + RT | Fold Enhancement |
| BxPC3 (Pancreatic) | 0.5 µmol/l | 25 | Residual DNA Damage | Not specified | 5.4-fold increase vs. RT alone | 5.4 |
| BxPC3 (Pancreatic) | 1000 µmol/l | 25 | Residual DNA Damage | Not specified | 12.2-fold increase vs. RT alone | 12.2 |
| PK-59 (Pancreatic) | 5 µM | Not specified | Cell Viability | Not specified | Significant decrease vs. RT alone | Not specified |
| PK-45p (Pancreatic) | 5 µM | Not specified | γH2AX foci | Not specified | Significantly higher vs. RT alone | Not specified |
Table 2: Effects of CHK1 Inhibitors and Radiotherapy on Cell Survival
| Cell Line | CHK1 Inhibitor | Drug Concentration | Radiation Dose (Gy) | Outcome Measure | Surviving Fraction (SF) with RT alone | Surviving Fraction (SF) with CHK1i + RT | Fold Enhancement |
| UW228 (Medulloblastoma) | Prexasertib | 5 nM | 4 x 0.5 | Clonogenic Survival | 0.81 | 0.006 | 135 |
| UW228 (Medulloblastoma) | Prexasertib | 5 nM | 4 x 1 | Clonogenic Survival | 0.60 | 0.003 | 200 |
| HN4 (HNSCC) | CCT244747 | Not specified | Not specified | Clonogenic Survival | Not specified | Significant decrease vs. RT alone | Not specified |
| HN5 (HNSCC) | CCT244747 | Not specified | Not specified | Clonogenic Survival | Not specified | Significant decrease vs. RT alone | Not specified |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the mechanisms of action for gemcitabine and CHK1 inhibitors in the context of radiotherapy.
Caption: Gemcitabine and Radiotherapy Signaling Pathway.
Caption: CHK1 Inhibition and Radiotherapy Signaling Pathway.
Experimental Workflow
The diagram below outlines a general workflow for in vitro radiosensitization studies.
Caption: General In Vitro Radiosensitization Experimental Workflow.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring cytotoxicity.
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
Cell counter (e.g., hemocytometer)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed a predetermined number of cells (e.g., 200-1000 cells/well, dependent on treatment toxicity) into 6-well plates. Allow cells to attach overnight.
-
Treatment: Treat cells with the drug (e.g., gemcitabine or CHK1 inhibitor) at various concentrations for a specified duration. For combination treatments, irradiate the cells at different doses.
-
Incubation: After treatment, replace the medium with fresh complete medium and incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the clonogenic assay. After the desired incubation period, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
DNA Damage Assay (γH2AX Foci Staining)
This immunofluorescence assay quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).
Materials:
-
Cells grown on coverslips in multi-well plates
-
Paraformaldehyde (4%)
-
Triton X-100 (0.25%)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with the drug and/or radiotherapy.
-
Fixation and Permeabilization: At the desired time point post-treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with blocking solution for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
A Comparative Analysis of the Toxicity Profiles of LY2334737 and Gemcitabine
This guide provides a detailed comparison of the toxicity profiles of LY2334737, an oral prodrug of gemcitabine, and gemcitabine, a widely used chemotherapeutic agent. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two compounds.
Overview
This compound was developed as an orally available prodrug of gemcitabine with the aim of providing a more convenient administration route and potentially improved therapeutic index.[1][2][3] Gemcitabine, administered intravenously, is a cornerstone in the treatment of various solid tumors but is associated with a well-defined toxicity profile, primarily myelosuppression.[4][5][6][7] Understanding the differences in their adverse effects is crucial for the clinical development and application of these drugs.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of common adverse events observed in clinical trials for this compound and gemcitabine.
Table 1: Non-Hematological Adverse Events
| Adverse Event | This compound (Oral) | Gemcitabine (Intravenous) |
| Fatigue | Most frequent DLT[2]; Common (n=38 in one study)[2] | Common, often part of flu-like symptoms[4][5] |
| Nausea | Common (n=27 in one study)[2] | Mild to moderate, generally well-controlled[4][8] |
| Vomiting | Common (n=24 in one study)[2] | Mild to moderate[4][8] |
| Diarrhea | Common (n=23 in one study)[2]; DLT at higher doses[9] | Less common, generally mild |
| Elevated Transaminases (ALT/AST) | Frequent DLT[2]; Grade 3/4 elevations reported[1] | Common, but usually mild and rarely dose-limiting[4][5] |
| Pyrexia (Fever) | Common (n=18 in one study)[2] | Common, often part of flu-like symptoms[4][8] |
| Rash | - | Common, typically mild to moderate[6] |
| Edema | DLT at higher doses[9] | Frequently reported, usually mild to moderate[4][6] |
| Alopecia (Hair Loss) | - | Rare[4] |
Note: The incidence of adverse events for this compound is derived from Phase I studies and may not be directly comparable to the extensive data available for the approved drug gemcitabine.
Table 2: Hematological Adverse Events (Myelosuppression)
| Adverse Event (Grade 3/4) | This compound (Oral) | Gemcitabine (Single Agent) |
| Neutropenia | Reported, including febrile neutropenia in combination therapy[10] | 18.7% (Grade 3), 5.7% (Grade 4)[4][5] |
| Thrombocytopenia | DLT in one patient (Grade 4)[1] | 3.7% (Grade 3), 1.0% (Grade 4)[5] |
| Anemia | - | 6.4% (Grade 3), 0.9% (Grade 4)[4][5] |
Key Differences in Toxicity Profiles
The primary dose-limiting toxicities for this compound in clinical trials were non-hematological, with fatigue and elevated liver enzymes being the most prominent.[2] In contrast, the main dose-limiting toxicity for gemcitabine is myelosuppression, specifically neutropenia.[6][11] The oral administration and resulting continuous exposure to this compound and its metabolites likely contribute to its distinct toxicity profile, particularly the higher incidence of gastrointestinal and hepatic adverse events compared to intravenously administered gemcitabine.[1]
Experimental Protocols
The toxicity data presented are primarily derived from Phase I clinical trials. The general methodology for these studies is outlined below.
Phase I Clinical Trial for this compound
-
Objective : To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT) of orally administered this compound.[1][2]
-
Patient Population : Patients with advanced or metastatic solid tumors.[1][2]
-
Dosing Regimen : Dose escalation of this compound administered once daily for a specified period (e.g., 14 days) within a treatment cycle (e.g., 21 or 28 days).[1][2][9]
-
Toxicity Assessment : Patients were monitored for adverse events, which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Blood counts and serum chemistry, including liver function tests, were assessed regularly. DLTs were defined as specific grades of adverse events occurring within the first cycle of treatment. The MTD was established based on the incidence of DLTs.
Gemcitabine Toxicity Assessment (Pivotal Phase II Studies)
-
Objective : To evaluate the safety and efficacy of gemcitabine in various cancers.
-
Patient Population : Patients with specific types of cancer (e.g., pancreatic, non-small cell lung).
-
Dosing Regimen : Intravenous infusion of gemcitabine, typically over 30 minutes, on a weekly schedule for several weeks followed by a rest week.[4][5]
-
Toxicity Assessment : Comprehensive monitoring of hematological parameters (complete blood count with differential) and organ function (hepatic and renal) was conducted. Adverse events were systematically recorded and graded.
Mechanism of Action and Toxicity Pathways
The toxicity of both this compound and gemcitabine is intrinsically linked to their mechanism of action as nucleoside analogs that disrupt DNA synthesis.
This compound is a prodrug that is hydrolyzed by the enzyme carboxylesterase 2 (CES2), primarily in the liver and gastrointestinal tract, to release gemcitabine.[3][12] Gemcitabine is then taken up by cells and phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[6] dFdCTP is incorporated into DNA, leading to chain termination and apoptosis.[3] dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[3]
Caption: Metabolic activation pathway of this compound to its active forms.
The continuous, low-dose exposure to gemcitabine resulting from the oral administration of this compound may explain the increased gastrointestinal and hepatic toxicities. The high expression of CES2 in the liver and gut leads to localized release of gemcitabine, potentially causing direct toxicity to these tissues. Gemcitabine's primary toxicity, myelosuppression, arises from its effect on rapidly dividing hematopoietic progenitor cells in the bone marrow.
Experimental Workflow for Toxicity Evaluation
The following diagram illustrates a typical workflow for evaluating the toxicity of an investigational drug like this compound in a Phase I clinical trial.
Caption: Workflow for a Phase I dose-escalation trial to determine MTD.
Conclusion
This compound, as an oral prodrug of gemcitabine, presents a different toxicity profile compared to its parent compound. While gemcitabine's primary toxicity is myelosuppression, this compound is more commonly associated with non-hematological toxicities such as fatigue and hepatotoxicity, which are often dose-limiting. These differences are likely attributable to the oral route of administration and the resulting pharmacokinetic profile of continuous gemcitabine exposure. A thorough understanding of these distinct toxicity profiles is essential for the further clinical development and potential therapeutic positioning of oral gemcitabine prodrugs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I study of Oral gemcitabine prodrug (this compound) alone and in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Safety profile of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemcitabine safety overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. Gemcitabine - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Phase I dose escalation and pharmacokinetic evaluation of two different schedules of this compound, an oral gemcitabine prodrug, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1 dose escalation and pharmacokinetic evaluation of oral gemcitabine prodrug (this compound) in combination with docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling LY2334737
Compound: LY2334737 Synonyms: Gemcitabine prodrug CAS Number: 122111-03-9 (for Gemcitabine hydrochloride, the active metabolite)[1] Molecular Formula: C9H11F2N3O4 · HCl Description: this compound is an orally available valproic acid ester of gemcitabine, a broad-spectrum antimetabolite with antineoplastic activity.[2] It is hydrolyzed by carboxylesterase 2 (CES2) to release gemcitabine.[2] Due to its cytotoxic nature, this compound and its active form, gemcitabine, are considered hazardous and require special handling procedures.[3]
Hazard Identification and Classification
This compound is a prodrug of Gemcitabine and should be handled with the same precautions as the active compound. Gemcitabine is classified as a hazardous drug.[4]
Primary Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[4]
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[4]
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[1][4]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.[5][6] The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving/Unpacking | Double chemotherapy gloves, impervious gown, eye protection. If packaging is damaged, add a respirator (N95 or higher). |
| Compounding/Preparation | Chemical fume hood or biological safety cabinet, double chemotherapy gloves, disposable gown, eye protection (safety glasses or face shield), and respiratory protection if there is a risk of aerosolization.[5][7] |
| Administration | Double chemotherapy gloves, disposable gown, and eye protection.[5] |
| Waste Disposal | Double chemotherapy gloves, disposable gown, and eye protection.[8][3] |
| Spill Cleanup | Spill kit, double chemotherapy gloves, disposable gown, eye protection, and a respirator.[3] |
Experimental Protocols and Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the package for any damage or leaks. Wear appropriate PPE during unpacking.[6]
-
Store this compound in a designated, locked, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
The container should be tightly closed and stored with a desiccant as it is light sensitive.
Preparation and Handling:
-
All manipulations of this compound that could generate aerosols or dust should be performed in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.[7]
-
Use Luer-Lok syringes and other closed-system transfer devices (CSTDs) to minimize the risk of leaks and spills.[8]
-
Double gloving is required, with one glove tucked under the gown cuff and the outer glove extending over the cuff.[10]
-
Change gloves every hour or immediately if they become contaminated.[8]
Spill Management:
-
In case of a spill, immediately cordon off the area to prevent further contamination.[3]
-
Use a designated spill kit to clean the area. All personnel involved in the cleanup must wear appropriate PPE.
-
All materials used for spill cleanup should be disposed of as hazardous waste.[3]
Decontamination:
-
There is no single accepted method for chemical deactivation of all antineoplastic agents.[8]
-
Work surfaces should be decontaminated with an appropriate cleaning agent after each use.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[8]
| Waste Type | Disposal Container |
| Sharps (needles, syringes) | Puncture-resistant sharps container specifically labeled for chemotherapy waste.[8] |
| Contaminated PPE (gloves, gowns) | Yellow trace chemotherapy waste container.[8] |
| Bulk Waste (unused drug, grossly contaminated items) | Black RCRA hazardous waste container.[8] |
Visualized Workflows and Logical Relationships
Below are diagrams illustrating key safety and handling workflows for this compound.
Caption: Workflow for selecting and using Personal Protective Equipment.
Caption: Step-by-step procedure for managing a chemical spill.
Caption: Logical flow for proper segregation and disposal of waste.
References
- 1. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 2. Facebook [cancer.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pogo.ca [pogo.ca]
- 6. publications.ashp.org [publications.ashp.org]
- 7. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 8. web.uri.edu [web.uri.edu]
- 9. fishersci.com [fishersci.com]
- 10. halyardhealth.com [halyardhealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
